Product packaging for 2-Bromo-3-methylbutanoyl chloride(Cat. No.:CAS No. 52574-82-0)

2-Bromo-3-methylbutanoyl chloride

Cat. No.: B2623398
CAS No.: 52574-82-0
M. Wt: 199.47
InChI Key: MVYUMPZRKNBHOP-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbutanoyl chloride is a useful research compound. Its molecular formula is C5H8BrClO and its molecular weight is 199.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrClO B2623398 2-Bromo-3-methylbutanoyl chloride CAS No. 52574-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrClO/c1-3(2)4(6)5(7)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYUMPZRKNBHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52574-82-0
Record name 2-bromo-3-methylbutanoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methylbutanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylbutanoyl chloride is a highly reactive acyl halide, serving as a critical intermediate in advanced organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a bromine atom at the alpha position, makes it a versatile building block for introducing complex moieties in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, and detailed experimental protocols for its synthesis and handling.

Chemical Identity and Physical Properties

This compound is a derivative of butanoic acid, specifically of isovaleric acid. The presence of the acyl chloride group renders the molecule highly susceptible to nucleophilic attack, a characteristic central to its synthetic utility.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1]
Synonyms (2S)-2-Bromo-3-methylbutanoyl chloride, alpha-Bromoisovaleryl chloride[2]
CAS Number 52574-82-0 (racemate), 27318-02-1 ((2S)-isomer)[2][3]
Molecular Formula C₅H₈BrClO[2][4]
SMILES CC(C)C(C(=O)Cl)Br[4]
InChIKey MVYUMPZRKNBHOP-UHFFFAOYSA-N[4]

Table 2: Physical and Computed Properties of this compound

PropertyValueReference
Molecular Weight 199.47 g/mol [2]
Monoisotopic Mass 197.94471 Da[2][3]
Boiling Point 70°C @ 10 mmHg (for bromide analog)[5]
Complexity 92.4[2][3]
XLogP3-AA 2.9[2]
Topological Polar Surface Area 17.1 Ų[2][3]
Rotatable Bond Count 2[2][3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]

Spectroscopic Profile

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

    • A doublet corresponding to the two methyl groups of the isopropyl moiety.

    • A multiplet for the single proton of the isopropyl group, split by the adjacent methyl protons and the alpha-proton.

    • A doublet for the alpha-proton, split by the adjacent isopropyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display four unique signals corresponding to the carbonyl carbon, the alpha-carbon bearing the bromine, and the two distinct carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

    • A strong, sharp absorption peak in the range of 1780-1815 cm⁻¹ , indicative of the C=O stretch of an acyl chloride.

    • C-H stretching vibrations from the alkyl groups between 2860-2975 cm⁻¹ .[6]

    • A characteristic C-Br stretching absorption in the fingerprint region, typically between 500-750 cm⁻¹ .[6]

  • Mass Spectrometry: Mass spectral analysis would reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4). Fragmentation would likely involve the loss of the halogen atoms and cleavage adjacent to the carbonyl group.

Table 3: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺ 198.95200131.6[4]
[M+Na]⁺ 220.93394143.4[4]
[M-H]⁻ 196.93744135.0[4]
[M]⁺ 197.94417151.3[4]

Chemical Reactivity and Hazards

As an acyl halide, this compound is among the most reactive of the carboxylic acid derivatives.[7] Its chemistry is dominated by nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group.[7][8]

The primary reactions include:

  • Hydrolysis: Reacts readily, and often violently, with water to form 2-bromo-3-methylbutanoic acid and hydrochloric acid.[8][9]

  • Alcoholysis: Reacts with alcohols to yield the corresponding esters.[10][11]

  • Aminolysis: Reacts with ammonia and primary/secondary amines to produce amides.[10][11]

  • Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic acid anhydrides.[9]

Due to its high reactivity, the compound must be handled in anhydrous conditions to prevent decomposition.

G main 2-Bromo-3-methylbutanoyl chloride nuc1 H₂O (Water) main->nuc1 Hydrolysis nuc2 R-OH (Alcohol) main->nuc2 Alcoholysis nuc3 R₂NH (Amine) main->nuc3 Aminolysis prod1 2-Bromo-3-methylbutanoic Acid nuc1->prod1 Forms prod2 Ester nuc2->prod2 Forms prod3 Amide nuc3->prod3 Forms

Figure 1: Reactivity of this compound with common nucleophiles.

Hazard Profile:

The compound is classified as hazardous. It is crucial to consult the Safety Data Sheet (SDS) before handling.

Table 4: GHS Hazard Classification

Hazard ClassCodeDescription
Flammable Liquids H226Flammable liquid and vapor
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage
Aquatic Hazard (Chronic) H410Very toxic to aquatic life with long lasting effects

Experimental Protocols

Strict adherence to safety protocols is mandatory when working with this chemical. All operations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis Protocol

A common and effective method for synthesizing this compound is a two-step process starting from 3-methylbutanoic acid (isovaleric acid).[10]

Step 1: Alpha-Bromination of 3-Methylbutanoic Acid This step produces the intermediate, 2-bromo-3-methylbutanoic acid. The Hell-Volhard-Zelinsky reaction is a classic method for this transformation.

  • Materials: 3-methylbutanoic acid, red phosphorus (catalyst), and liquid bromine (Br₂).

  • Procedure:

    • Place 3-methylbutanoic acid and a catalytic amount of red phosphorus in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

    • Cool the flask in a water bath.

    • Slowly add bromine via the dropping funnel. The reaction is exothermic and the rate should be controlled by the addition of bromine.[12]

    • After the addition is complete, heat the mixture (e.g., in a boiling water bath) for one hour to drive the reaction to completion.[12]

    • The intermediate, 2-bromo-3-methylbutanoyl bromide, is formed, which is then hydrolyzed during workup to yield 2-bromo-3-methylbutanoic acid.

Step 2: Conversion to Acyl Chloride The purified 2-bromo-3-methylbutanoic acid is then converted to the target acyl chloride.

  • Materials: 2-bromo-3-methylbutanoic acid, thionyl chloride (SOCl₂) or oxalyl chloride.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-3-methylbutanoic acid with an excess of thionyl chloride.

    • A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.

    • Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • Once the reaction is complete, the excess thionyl chloride is removed by distillation.

Purification Protocol

The crude this compound is typically purified by fractional distillation under reduced pressure .[12]

  • Procedure:

    • Set up a fractional distillation apparatus.

    • Carefully transfer the crude product to the distillation flask.

    • Apply a vacuum and gently heat the flask.

    • Collect the fraction that distills at the correct boiling point for the applied pressure. The bromide analog boils at 70°C at 10 mmHg, and the chloride should have a slightly lower boiling point.[5]

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification start 3-Methylbutanoic Acid + Red Phosphorus + Br₂ react1 Hell-Volhard-Zelinsky Reaction start->react1 intermediate 2-Bromo-3-methylbutanoic Acid (Intermediate) react1->intermediate react2 Reaction with Thionyl Chloride (SOCl₂) intermediate->react2 crude Crude Product react2->crude purify Fractional Distillation (Reduced Pressure) crude->purify final Pure 2-Bromo-3-methylbutanoyl chloride purify->final

Figure 2: General experimental workflow for the synthesis and purification of the title compound.
Handling and Storage

  • Handling: Due to its corrosive and flammable nature, handle only in a chemical fume hood. Ground all equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container under an inert atmosphere. The container should be kept in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. Keep away from water, alcohols, bases, and oxidizing agents.

Conclusion

This compound is a highly valuable and reactive chemical intermediate. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development. Its ability to participate in nucleophilic acyl substitution reactions makes it an indispensable tool for the construction of complex molecular architectures in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylbutanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-bromo-3-methylbutanoyl chloride, a key intermediate in various organic syntheses, including the development of pharmaceutical agents. The synthesis is a robust two-step process commencing with the α-bromination of 3-methylbutanoic acid, followed by the conversion of the resulting α-bromo acid to the desired acyl chloride. This document details the experimental protocols, presents relevant physicochemical data, and illustrates the reaction pathway and a general experimental workflow.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two sequential reactions:

  • Hell-Volhard-Zelinsky (HVZ) Reaction: 3-Methylbutanoic acid is subjected to α-bromination using bromine and a catalytic amount of phosphorus tribromide (or red phosphorus) to yield 2-bromo-3-methylbutanoic acid.[1][2][3][4][5]

  • Acyl Chloride Formation: The purified 2-bromo-3-methylbutanoic acid is then treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce this compound.[1]

This pathway is widely adopted due to its reliability and the commercial availability of the starting materials.

Physicochemical Data

The following tables summarize the available quantitative data for the key compounds involved in the synthesis.

Table 1: Properties of 2-Bromo-3-methylbutanoic Acid

PropertyValueReference
Molecular FormulaC₅H₉BrO₂[6][7]
Molecular Weight181.03 g/mol [6][8]
Melting Point39-42 °C[8][9][10]
Boiling Point124-126 °C at 20 mmHg[8][9]
AppearanceWhite to beige crystalline powder or chunks[10]
SolubilityVery slightly soluble in water; soluble in alcohol and diethyl ether.[9][10]

Table 2: Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈BrClO[11][12][13]
Molecular Weight199.47 g/mol [11][12]
CAS Number27318-02-1[11][12]

Experimental Protocols

The following are detailed experimental methodologies for the two key steps in the synthesis of this compound. These protocols are synthesized from established procedures for analogous transformations.

Step 1: Synthesis of 2-Bromo-3-methylbutanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from procedures for the α-bromination of structurally similar carboxylic acids.

Materials:

  • 3-Methylbutanoic acid

  • Red phosphorus

  • Bromine

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 3-methylbutanoic acid and a catalytic amount of red phosphorus.

  • From the dropping funnel, add bromine dropwise to the stirred mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a suitable gas trap.

  • After the addition of bromine is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature. Cautiously add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 2-bromo-3-methylbutanoic acid can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol is a general procedure for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

  • 2-Bromo-3-methylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Heating mantle

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), place 2-bromo-3-methylbutanoic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed. The reaction is complete when gas evolution ceases.

  • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Reaction Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations and the general laboratory workflow for the synthesis of this compound.

Synthesis_Pathway 3-Methylbutanoic_Acid 3-Methylbutanoic Acid 2-Bromo-3-methylbutanoic_Acid 2-Bromo-3-methylbutanoic Acid 3-Methylbutanoic_Acid->2-Bromo-3-methylbutanoic_Acid Br₂, PBr₃ (cat.) Hell-Volhard-Zelinsky 2-Bromo-3-methylbutanoyl_chloride This compound 2-Bromo-3-methylbutanoic_Acid->2-Bromo-3-methylbutanoyl_chloride SOCl₂

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination (HVZ) cluster_step2 Step 2: Chlorination Reactants_HVZ Mix 3-Methylbutanoic Acid and Red Phosphorus Add_Bromine Add Bromine Dropwise Reactants_HVZ->Add_Bromine Reflux_HVZ Heat to Reflux Add_Bromine->Reflux_HVZ Workup_HVZ Aqueous Workup and Extraction Reflux_HVZ->Workup_HVZ Purification_HVZ Distillation of 2-Bromo-3-methylbutanoic Acid Workup_HVZ->Purification_HVZ Reactants_Chlorination Mix 2-Bromo-3-methylbutanoic Acid and Thionyl Chloride Purification_HVZ->Reactants_Chlorination Intermediate Product Reflux_Chlorination Heat to Reflux Reactants_Chlorination->Reflux_Chlorination Remove_Excess_SOCl2 Distill off Excess Thionyl Chloride Reflux_Chlorination->Remove_Excess_SOCl2 Purification_Acyl_Chloride Fractional Distillation of This compound Remove_Excess_SOCl2->Purification_Acyl_Chloride

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to 2-Bromo-3-methylbutanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbutanoyl chloride, a reactive acyl chloride that can serve as a valuable building block in organic synthesis. The presence of a chiral center and reactive functional groups makes it a compound of interest for the synthesis of complex molecules, including pharmaceutical intermediates. This document details its chemical identifiers, physicochemical properties, and synthetic methodologies.

Chemical Identity and Molecular Structure

This compound is a derivative of butanoic acid, featuring a bromine atom at the alpha-position to the carbonyl group and an isopropyl group at the beta-position. The presence of a stereocenter at the second carbon atom gives rise to two enantiomers, (R)- and (S)-2-Bromo-3-methylbutanoyl chloride.

Identifiers and Nomenclature

The compound is known by several names and is registered under different CAS numbers depending on its stereochemistry. The racemic mixture and the specific enantiomers are distinguished as follows:

Identifier TypeRacemic this compound(S)-2-Bromo-3-methylbutanoyl chloride(R)-2-Bromo-3-methylbutanoyl chloride
CAS Number 52574-82-0[1]27318-02-1[2]27109-47-3[3]
IUPAC Name This compound(2S)-2-bromo-3-methylbutanoyl chloride[2](2R)-2-bromo-3-methylbutanoyl chloride[3]
Synonyms alpha-Bromoisovaleryl chloride, 2-bromo-3-methylbutyryl chloride(2S)-2-Bromo-3-methylbutanoyl chloride(2R)-2-bromo-3-methylbutyric acid chloride
PubChem CID 124869821248698222839824[3]
InChI Key MVYUMPZRKNBHOP-UHFFFAOYSA-NMVYUMPZRKNBHOP-UHFFFAOYSA-NMVYUMPZRKNBHOP-SCSAIBSYSA-N[3]

digraph "cas_numbers" {
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racemate [label="this compound\n(Racemate)\nCAS: 52574-82-0", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; s_enantiomer [label="(S)-Enantiomer\nCAS: 27318-02-1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; r_enantiomer [label="(R)-Enantiomer\nCAS: 27109-47-3", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

racemate -> s_enantiomer [label="comprises"]; racemate -> r_enantiomer [label="comprises"]; }```

"text-align: center; font-style: italic;">Diagram of CAS Number Relationships

Physicochemical Properties

Property Value
Molecular Formula C5H8BrClO
Molecular Weight 199.47 g/mol
Exact Mass 197.94471 Da
Monoisotopic Mass 197.94472 Da
XLogP3-AA (Predicted) 2.9
Topological Polar Surface Area 17.1 Ų
Rotatable Bond Count 2
Complexity 92.4

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 3-methylbutanoic acid (isovaleric acid). The first step involves the alpha-bromination of the carboxylic acid, followed by the conversion of the resulting 2-bromo-3-methylbutanoic acid to the acyl chloride.

digraph "synthesis_workflow" {
  graph [fontname="Arial"];
  node [fontname="Arial", shape=box, style=rounded];
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  start [label="3-Methylbutanoic Acid", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
  step1 [label="α-Bromination", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
  intermediate [label="2-Bromo-3-methylbutanoic Acid", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
  step2 [label="Chlorination", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
  product [label="this compound", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

  start -> step1;
  step1 -> intermediate;
  intermediate -> step2;
  step2 -> product;
}

General Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methylbutanoic Acid

A common method for the alpha-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction. While a specific protocol for 3-methylbutanoic acid is not detailed in the available search results, a general procedure can be adapted.

  • Materials: 3-methylbutanoic acid, N-Bromosuccinimide (NBS), catalytic amount of red phosphorus or a phosphorus trihalide (e.g., PBr3), and a suitable solvent (e.g., carbon tetrachloride).

  • Procedure:

    • To a flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutanoic acid and a catalytic amount of red phosphorus.

    • Heat the mixture and add bromine (Br2) dropwise. The reaction is typically exothermic.

    • After the addition is complete, continue heating under reflux until the reaction is complete (indicated by the disappearance of the bromine color).

    • The reaction mixture is then worked up, which may involve distillation to purify the 2-bromo-3-methylbutanoic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation. [4]

  • Materials: 2-Bromo-3-methylbutanoic acid, thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), and an inert solvent (e.g., dichloromethane, if necessary).

  • Procedure:

    • In a fume hood, combine 2-Bromo-3-methylbutanoic acid with an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction when using oxalyl chloride.

    • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

    • The excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Reactivity and Applications

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. It can readily react with water to hydrolyze back to the carboxylic acid, with alcohols to form esters, and with amines to form amides. The presence of the alpha-bromo group also allows for further functionalization, for example, through nucleophilic substitution of the bromide or elimination reactions.

These reactivity patterns make this compound a useful intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals where the introduction of the 2-bromo-3-methylbutanoyl moiety is desired.

Safety and Handling

This compound is expected to be a corrosive and lachrymatory compound due to its acyl chloride nature. It will react with moisture in the air to release HCl. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is also classified as a flammable liquid and vapor. [5]Storage should be in a tightly sealed container under an inert atmosphere to prevent decomposition.

References

2-Bromo-3-methylbutanoyl chloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 2-Bromo-3-methylbutanoyl chloride, a significant chemical compound in various research and development applications, is provided below. This guide details its molecular structure and weight, offering valuable data for researchers, scientists, and professionals in drug development.

Molecular Identity and Formula

This compound is a derivative of butanoyl chloride. Its chemical structure is characterized by a four-carbon chain with a carbonyl chloride group at the first carbon, a bromine atom at the second, and a methyl group at the third. The systematic IUPAC name for this compound is this compound.[1] Its molecular formula is C5H8BrClO.[1][2][3][4]

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the atomic weights of the elements in this compound.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC512.01160.055
HydrogenH81.0088.064
BromineBr179.904[5][6][7]79.904
ChlorineCl135.453[8][9]35.453
OxygenO115.999[10][11][12]15.999
Total 199.475

Based on the individual atomic weights, the calculated molecular weight of this compound is approximately 199.475 g/mol . This value is consistent with published data, which reports the molecular weight as 199.47 g/mol .[1][2][3]

Molecular Structure Visualization

To further elucidate the molecular structure, a 2D diagram has been generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding within the this compound molecule.

G C1 C O1 O C1->O1 Cl1 Cl C1->Cl1 C2 C C1->C2 Br1 Br C2->Br1 H1 H C2->H1 C3 C C2->C3 H2 H C3->H2 C4 CH3 C3->C4 C5 CH3 C3->C5

Caption: 2D structure of this compound.

References

Spectroscopic Analysis of 2-Bromo-3-methylbutanoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-methylbutanoyl chloride (C₅H₈BrClO), a key intermediate in various organic syntheses. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. It is important to note that while the mass spectrometry data is based on predicted values, the NMR and IR data are estimations derived from the typical spectroscopic behavior of acyl chlorides and related bromoalkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5 - 4.7Doublet1HCH-Br
~2.3 - 2.5Multiplet1HCH-C(O)Cl
~1.0 - 1.2Doublet6H2 x CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~170 - 175C=O (acyl chloride)
~50 - 55CH-Br
~40 - 45CH-C(O)Cl
~18 - 222 x CH₃
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2970 - 2850StrongC-H stretch (alkyl)
~1800StrongC=O stretch (acyl chloride)[1]
~1470 - 1370MediumC-H bend (alkyl)
~700 - 600Medium-StrongC-Br stretch
~650 - 550Medium-StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
198/200/202Molecular ion peak [M]⁺ cluster due to isotopes of Br and Cl
163[M - Cl]⁺
119/121[M - Br]⁺
57[C₄H₉]⁺ (tert-butyl cation) - likely base peak

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound. Given the reactive nature of acyl chlorides, appropriate handling and anhydrous conditions are crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation:

    • Due to the reactivity of acyl chlorides, the sample must be prepared under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.

    • Dissolve approximately 10-20 mg of freshly distilled this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent should be free of any protic impurities.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent the ingress of moisture.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the acyl chloride carbonyl group.

Methodology:

  • Sample Preparation:

    • For a liquid sample like this compound, the simplest method is to prepare a neat thin film.

    • Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

    • Handle the salt plates in a dry environment to prevent fogging from atmospheric moisture.

  • Instrumentation:

    • A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample-containing salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule. The most prominent peak is expected to be the C=O stretch of the acyl chloride at approximately 1800 cm⁻¹.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically in the low ppm to high ppb range) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A mass spectrometer with an appropriate ionization source is required. Electron Ionization (EI) is a common technique for this type of molecule.

  • Data Acquisition:

    • Introduce the sample into the ion source. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

    • The molecules are ionized and fragmented in the ion source.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Analysis:

    • Analyze the resulting mass spectrum.

    • Identify the molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a cluster of peaks.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of chlorine and bromine atoms, as well as the formation of stable carbocations, are expected fragmentation pathways.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 2-Bromo-3- methylbutanoyl chloride Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Frequencies (C=O, C-Br, C-Cl) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern, Isotopic Distribution MS->MS_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-3-methylbutanoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-3-methylbutanoyl chloride with various nucleophiles. This document details the underlying reaction mechanisms, potential side reactions, and steric considerations. It also includes experimental protocols and quantitative data to support researchers in the fields of organic synthesis and drug development.

Core Concepts: Reactivity of Acyl Chlorides

This compound, as an α-halo acyl chloride, is a highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the chlorine and the α-bromine atoms, making it highly susceptible to nucleophilic attack. The primary reaction pathway for acyl chlorides with nucleophiles is nucleophilic acyl substitution , which proceeds via a two-step addition-elimination mechanism.[1][2] In this process, the nucleophile adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group.[3]

The presence of the isopropyl group introduces steric hindrance around the carbonyl carbon, which can influence the rate of reaction, particularly with bulky nucleophiles.[4] Furthermore, the α-bromo substituent presents the possibility of competing reaction pathways, such as elimination or nucleophilic substitution at the α-carbon, especially in the presence of strong bases or certain nucleophiles.[5][6]

Reactions with Nucleophiles: Mechanisms and Products

Reaction with Amines (Amidation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[7] An excess of the amine nucleophile can also serve this purpose.[8]

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of the chloride ion. A final deprotonation step yields the stable amide product.[3]

Reaction with a Primary Amine (e.g., Ethylamine)

Amidation_Primary cluster_reactants Reactants cluster_products Products reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 CH₃CH₂NH₂ (Ethylamine) reactant2->intermediate product N-Ethyl-2-bromo-3-methylbutanamide intermediate->product Elimination of Cl⁻ & Deprotonation byproduct CH₃CH₂NH₃⁺Cl⁻ (Ethylammonium chloride) intermediate->byproduct

Caption: General reaction pathway for the amidation of this compound with a primary amine.

Reaction with Alcohols (Esterification)

The reaction of this compound with alcohols yields the corresponding esters. This reaction is highly exothermic and often instantaneous.[8] To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic base such as pyridine or triethylamine is commonly added.[8]

The mechanism is analogous to amidation, involving nucleophilic attack by the alcohol oxygen, formation of a tetrahedral intermediate, and subsequent elimination of chloride.[8]

Reaction with an Alcohol (e.g., Ethanol)

Esterification cluster_reactants Reactants cluster_products Products reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 CH₃CH₂OH (Ethanol) reactant2->intermediate base Pyridine (Base) byproduct Pyridinium chloride base->byproduct product Ethyl 2-bromo-3-methylbutanoate intermediate->product Elimination of Cl⁻ & Deprotonation by Pyridine

Caption: General reaction pathway for the esterification of this compound.

Reaction with Thiols (Thioesterification)

Thiols react with this compound in a similar fashion to alcohols to produce thioesters.[8] These reactions are also typically performed in the presence of a base to scavenge the generated HCl.

Quantitative Data

The following tables summarize available quantitative data for the reactions of this compound and its close analogs with various nucleophiles.

Table 1: Reaction Yields

NucleophileProductReaction ConditionsYield (%)Reference
EthanolEthyl 2-bromo-3-methylbutanoateAnhydrous ethanol, slow addition, then work-up~80[9]
BenzylamineN-benzyl-2-bromo-3-methoxypropionamide (from a related substrate)Diacrylic anhydride, then bromine, then methanol and base-[7]
Aniline4-bromo-2-chloroaniline (from aniline in a multi-step synthesis)Acetic anhydride, then Br₂, then Cl₂, then hydrolysis-[10]

Table 2: Spectroscopic Data for Ethyl 2-bromo-3-methylbutanoate

SpectroscopyDataReference
¹³C NMR Chemical shifts (ppm) are observed for the carbonyl carbon, the carbon bearing the bromine, the ethoxy group carbons, and the isopropyl group carbons.[3][11]
IR Spectrum Characteristic peaks for C=O stretch, C-Br stretch, and C-O stretch are expected.[5]

Experimental Protocols

General Procedure for the Synthesis of Esters: Preparation of Ethyl 2-bromo-3-methylbutanoate[9]

This protocol describes the esterification of the analogous 2-bromo-3-methylbutanoyl bromide, which is expected to have similar reactivity to the chloride.

  • To 300 ml of anhydrous ethyl alcohol, slowly add 2-bromo-3-methylbutanoyl bromide with constant stirring. The reaction is highly exothermic.

  • After the addition is complete and the reaction mixture has cooled, add 500 ml of water. The ester will separate as a heavy oil.

  • Wash the separated oil twice with 200 ml of 5% sodium carbonate solution, followed by two washes with water.

  • Carefully separate the ester and dry it over anhydrous sodium or magnesium sulfate.

  • The crude product can be purified by distillation. The boiling point is reported as 162-164 °C at 760 mmHg. The expected yield is approximately 80%.

Experimental Workflow for Ester Synthesis

Ester_Workflow start Start reactants Mix 2-bromo-3-methylbutanoyl chloride and anhydrous ethanol start->reactants reaction Stir at room temperature reactants->reaction workup1 Add water to separate the ester reaction->workup1 wash1 Wash with 5% Na₂CO₃ solution workup1->wash1 wash2 Wash with water wash1->wash2 dry Dry over anhydrous MgSO₄ wash2->dry distill Purify by distillation dry->distill product Ethyl 2-bromo-3-methylbutanoate distill->product

Caption: A typical experimental workflow for the synthesis of an ester from this compound.

General Considerations for the Synthesis of Amides

While a specific protocol for the amidation of this compound was not found, a general procedure can be adapted from the reaction of other acyl chlorides with amines.

  • Dissolve the amine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically 1-4 hours, can be monitored by TLC).

  • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

  • The product can be further purified by recrystallization or column chromatography.

Potential Side Reactions and Steric Effects

Elimination Reactions

The presence of a bromine atom on the α-carbon and a hydrogen on the β-carbon (within the isopropyl group) creates the potential for an E2 elimination reaction, especially in the presence of a strong, sterically hindered base.[12][13] This would lead to the formation of 3-methyl-1-butenoyl chloride. The choice of a non-nucleophilic, yet not excessively strong or hindered, base is crucial to favor the desired nucleophilic acyl substitution.

Competition between Substitution and Elimination

Competing_Pathways reactant This compound sub_product Nucleophilic Acyl Substitution Product reactant->sub_product Nucleophilic Attack on Carbonyl elim_product E2 Elimination Product (3-Methyl-1-butenoyl chloride) reactant->elim_product Proton Abstraction by Base nucleophile Nucleophile nucleophile->reactant base Strong, Hindered Base base->reactant

Caption: Competing nucleophilic acyl substitution and E2 elimination pathways for this compound.

Steric Hindrance

The bulky isopropyl group adjacent to the carbonyl carbon in this compound can sterically hinder the approach of large nucleophiles.[4] This steric hindrance can decrease the rate of the nucleophilic acyl substitution reaction. For highly hindered nucleophiles, alternative synthetic strategies or more forcing reaction conditions may be necessary. The effect of steric hindrance is generally more pronounced in Sₙ2 reactions, and while the nucleophilic acyl substitution is a two-step process, significant steric clash can disfavor the initial addition step.[6]

Conclusion

This compound is a versatile reagent that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to yield the corresponding amides, esters, and thioesters. The high reactivity of the acyl chloride functional group, enhanced by the α-bromo substituent, makes these transformations efficient. However, researchers and drug development professionals must consider the potential for side reactions, such as E2 elimination, particularly when using strong bases. Furthermore, the steric bulk of the isopropyl group can influence reaction rates with sterically demanding nucleophiles. Careful selection of reaction conditions and nucleophiles is therefore critical to achieving high yields of the desired substitution products. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of this important synthetic building block.

References

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-methylbutanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-bromo-3-methylbutanoyl chloride (CAS No: 52574-82-0), a reactive acyl halide frequently utilized as a building block in organic synthesis. Due to its hazardous nature, a thorough understanding of its properties and the implementation of stringent safety protocols are imperative for all personnel handling this chemical.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C5H8BrClO[1]
Molecular Weight 199.47 g/mol [1]
Appearance Liquid
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Density Data not available
Solubility Reacts with water[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be familiar with its hazard classifications and the associated pictograms, signal word, hazard statements, and precautionary statements.

GHS Pictograms:

FlameCorrosion

Signal Word: Danger [1]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and should be strictly adhered to. Key precautions include:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Information

Detailed toxicological studies for this compound are limited. However, due to its corrosive nature and as an alpha-bromo acyl halide, it is expected to be highly toxic upon ingestion, inhalation, or skin contact. It is a lachrymator, meaning it can cause severe eye irritation and tearing.

The hydrolysis product of this compound is 2-bromo-3-methylbutanoic acid. The safety data for this related compound indicates that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[3][4][5] This underscores the significant hazards associated with the parent acyl chloride.

Quantitative Toxicity Data:

MetricValueSpeciesRoute
LD50 (Oral) Data not available--
LD50 (Dermal) Data not available--
LC50 (Inhalation) Data not available--

Given the lack of specific quantitative data, this chemical should be handled as if it were extremely toxic.

Reactivity Profile

This compound is a bifunctional molecule with two reactive sites: the highly electrophilic carbonyl carbon of the acyl chloride and the carbon bearing the bromine atom (the α-carbon).

  • Nucleophilic Acyl Substitution: The acyl chloride group readily reacts with a variety of nucleophiles. This reaction proceeds via a nucleophilic addition-elimination mechanism.[2]

    • Hydrolysis: Reacts with water to form 2-bromo-3-methylbutanoic acid and hydrochloric acid. This reaction can be vigorous.

    • Alcoholysis: Reacts with alcohols to form esters.

    • Aminolysis: Reacts with amines to form amides.

  • Reactions at the α-Carbon: The bromine atom at the α-position can be displaced by nucleophiles in an SN2 reaction. The electron-withdrawing nature of the adjacent carbonyl group enhances the reactivity of this position.

Safe Handling and Storage

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable ventilation system.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a full-face shield are mandatory.
Skin Protection A flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton) are required. Inspect gloves for any signs of degradation before use.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when there is a risk of inhalation.

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store separately from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.

Emergency Procedures

Spill Response:

  • Evacuate the area immediately.

  • Wear full PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Experimental Protocols

Generalized Protocol for Amide Synthesis

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide. This is a generalized procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before carrying out any new experimental procedure.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere. The reaction flask should be equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a bubbler.

  • Reagent Preparation: In the reaction flask, dissolve the amine and the tertiary amine base (typically 1.1-1.5 equivalents) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitoring by TLC or other analytical methods is recommended).

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of a mild acid (e.g., ammonium chloride).

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution, water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) RiskAssessment->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Dispense Dispense Chemical (Use inert atmosphere if necessary) FumeHood->Dispense Proceed with caution Reaction Perform Chemical Reaction (e.g., Acylation) Dispense->Reaction Monitoring Monitor Reaction Progress Reaction->Monitoring Quench Quench Reaction Mixture (If applicable) Monitoring->Quench Upon completion Waste Segregate Hazardous Waste Quench->Waste Decontaminate Decontaminate Glassware Waste->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound.

ReactivityPathway Reactivity of this compound cluster_acyl Nucleophilic Acyl Substitution cluster_alpha Substitution at α-Carbon Start 2-Bromo-3-methylbutanoyl Chloride Water H2O (Hydrolysis) Start->Water Alcohol R'OH (Alcoholysis) Start->Alcohol Amine R'2NH (Aminolysis) Start->Amine Nucleophile Nu- Start->Nucleophile Product_Acid 2-Bromo-3-methylbutanoic Acid Water->Product_Acid Product_Ester Ester Derivative Alcohol->Product_Ester Product_Amide Amide Derivative Amine->Product_Amide Product_AlphaSub α-Substituted Product Nucleophile->Product_AlphaSub

Caption: Key reaction pathways for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Esters Using 2-Bromo-3-methylbutanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral esters utilizing 2-bromo-3-methylbutanoyl chloride. This reagent serves as a valuable building block in asymmetric synthesis, particularly for the preparation of intermediates for pharmaceuticals and other biologically active molecules. The protocols outlined below focus on the kinetic resolution of racemic alcohols, a common and effective strategy for obtaining enantiomerically enriched compounds.

Introduction

This compound is a bifunctional reagent that allows for the introduction of a chiral center while also providing a handle for further synthetic transformations via the bromine atom. Its reaction with a racemic alcohol in the presence of a suitable chiral catalyst or enzyme can lead to the selective acylation of one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. This process, known as kinetic resolution, is a powerful tool in chiral synthesis. The core of this process lies in the nucleophilic acyl substitution mechanism, where a nucleophile, in this case, an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride.[1]

Key Applications:

  • Pharmaceutical Intermediates: The resulting chiral esters and the unreacted chiral alcohols are valuable precursors for a wide range of pharmaceuticals, including beta-blockers and antiviral agents.

  • Chiral Building Blocks: Enantiomerically pure esters and alcohols serve as versatile synthons for the total synthesis of complex natural products.

  • Asymmetric Synthesis: this compound can be used to determine the absolute configuration of alcohols and to introduce chirality into molecules.

General Reaction Scheme & Mechanism

The fundamental reaction involves the esterification of an alcohol with this compound. In a kinetic resolution, a chiral catalyst or enzyme selectively accelerates the reaction of one enantiomer of a racemic alcohol.

Reaction:

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion as a leaving group to form the ester.[2][3]

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol using this compound as the acylating agent and a lipase as the biocatalyst. Lipases are widely used for the kinetic resolution of alcohols due to their high enantioselectivity and mild reaction conditions.

Materials:

  • Racemic secondary alcohol (e.g., (±)-1-phenylethanol)

  • This compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 equiv.) and anhydrous organic solvent (10 mL per mmol of alcohol).

  • Add the tertiary amine base (1.2 equiv.) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Add the immobilized lipase (typically 20-50 mg per mmol of alcohol).

  • Slowly add this compound (0.5 equiv.) to the stirred suspension at 0 °C. The use of 0.5 equivalents of the acylating agent is crucial for achieving a theoretical maximum yield of 50% for both the resolved ester and the unreacted alcohol.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the point of ~50% conversion.

  • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with a small amount of the reaction solvent.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the chiral ester and the unreacted chiral alcohol by column chromatography on silica gel.

Workflow Diagram:

Lipase_Catalyzed_Resolution cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products rac_alcohol Racemic Alcohol reaction_mixture Stirring at RT (24-48h) rac_alcohol->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture base Tertiary Amine base->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture acyl_chloride 2-Bromo-3-methylbutanoyl chloride acyl_chloride->reaction_mixture filtration Filter Lipase reaction_mixture->filtration extraction Aqueous Wash filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography chiral_ester Chiral Ester chromatography->chiral_ester unreacted_alcohol Unreacted Chiral Alcohol chromatography->unreacted_alcohol

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Diastereoselective Esterification using a Chiral Auxiliary

This protocol outlines the synthesis of a diastereomeric ester by reacting this compound with a chiral alcohol that contains a chiral auxiliary. The inherent chirality of the alcohol directs the stereochemical outcome of the esterification, leading to the preferential formation of one diastereomer.

Materials:

  • Chiral alcohol (e.g., (R)-pantolactone)

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Anhydrous pyridine or DMAP (4-dimethylaminopyridine) as a catalyst

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral alcohol (1.0 equiv.) in the anhydrous aprotic solvent in a dry, inert-atmosphere flask.

  • Add pyridine or a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomeric ester.

Logical Relationship Diagram:

Diastereoselective_Esterification reagents Chiral Alcohol + This compound reaction Diastereoselective Esterification reagents->reaction conditions Aprotic Solvent Pyridine/DMAP, 0°C to RT conditions->reaction product Diastereomeric Ester Mixture reaction->product purification Column Chromatography product->purification isolated_product Isolated Diastereomer purification->isolated_product

Caption: Diastereoselective Esterification Process.

Data Presentation

The efficiency of a kinetic resolution is typically evaluated by the conversion percentage, the enantiomeric excess (ee) of the product and the unreacted substrate, and the selectivity factor (s).

EntryRacemic AlcoholCatalyst/EnzymeAcylating AgentSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Substrate ee (%)Selectivity (s)
1(±)-1-PhenylethanolCALBThis compoundToluene252450>99 (R-ester)>99 (S-alcohol)>200
2(±)-sec-ButanolLipase PSThis compoundHexane30484895 (R-ester)91 (S-alcohol)~40
3(±)-1-(2-Naphthyl)ethanolAmano Lipase AKThis compoundMTBE25365198 (R-ester)>99 (S-alcohol)~150

Note: The data presented in this table is illustrative and based on typical results for lipase-catalyzed resolutions. Actual results may vary depending on the specific substrate and reaction conditions.

Characterization of Chiral Esters

The enantiomeric excess of the synthesized chiral esters and the remaining unreacted alcohols can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure of the products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the acyl chloride. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: The protocols and information provided in these application notes are intended for use by qualified professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The results are not guaranteed and may vary depending on the specific experimental conditions and the purity of the reagents.

References

2-Bromo-3-methylbutanoyl Chloride: A Chiral Derivatizing Agent for Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-3-methylbutanoyl chloride, also known as α-bromoisovaleryl chloride, is a chiral derivatizing agent (CDA) employed in the separation and analysis of enantiomers. Its utility lies in its ability to react with chiral molecules, such as amines, alcohols, and amino acids, to form diastereomers. These resulting diastereomeric pairs possess distinct physicochemical properties, enabling their separation and quantification using standard chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This allows for the determination of the enantiomeric purity of the original chiral analyte.

The core principle behind its application is nucleophilic acyl substitution, where the acyl chloride group of this compound readily reacts with nucleophilic functional groups (e.g., -NH2, -OH) of the analyte. When an enantiomerically pure form of the derivatizing agent is used, the resulting diastereomers can be resolved, providing a measure of the enantiomeric excess (e.e.) of the analyte.[1]

Applications in Chiral Analysis

While specific, detailed protocols for the use of this compound are not extensively documented in readily available literature, its application can be inferred from general principles of chiral derivatization for different classes of compounds.

Enantiomeric Resolution of Amines

Primary and secondary amines are common targets for chiral derivatization. The reaction of an amine with this compound forms a stable amide linkage, creating a pair of diastereomers if the amine is chiral.

General Reaction Scheme:

The resulting diastereomeric amides can then be separated and quantified, typically by GC or HPLC.

Enantiomeric Resolution of Alcohols

Chiral alcohols can be derivatized with this compound to form diastereomeric esters. This is a common strategy to determine the enantiomeric purity of alcohols.

General Reaction Scheme:

The separation of these esters is often achieved using GC with a suitable chiral or achiral column.

Enantiomeric Resolution of Amino Acids

For the analysis of amino acid enantiomers, both the amino and carboxylic acid groups typically require derivatization for GC analysis. The amino group can be acylated with this compound, while the carboxylic acid is often esterified.

General Reaction Scheme (Amino Group Derivatization):

Following this, the carboxylic acid group would be esterified (e.g., with an alcohol and an acid catalyst) to produce a volatile derivative suitable for GC analysis.

Experimental Protocols (General Procedures)

The following are generalized protocols based on standard derivatization techniques. Optimal conditions (e.g., reaction time, temperature, and solvent) would need to be determined empirically for specific analytes.

Protocol 1: Derivatization of a Chiral Primary Amine for GC-MS Analysis

Materials:

  • Racemic or enantiomerically enriched primary amine

  • (S)-2-Bromo-3-methylbutanoyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard (optional)

Procedure:

  • Dissolve the chiral amine (approx. 1 mg) in the anhydrous aprotic solvent (1 mL) in a clean, dry reaction vial.

  • Add the anhydrous base (1.5 to 2 equivalents) to the solution.

  • Add (S)-2-bromo-3-methylbutanoyl chloride (1.2 to 1.5 equivalents) to the reaction mixture.

  • Seal the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 60 °C) for 30-60 minutes. Monitor the reaction progress by a suitable technique if necessary (e.g., TLC).

  • Cool the reaction mixture to room temperature and quench the reaction by adding the saturated sodium bicarbonate solution (1 mL).

  • Vortex the mixture and separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the dried solution to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Quantitative Data Summary (Hypothetical)

AnalyteDerivatizing AgentMethodColumnResolution (Rs)Enantiomeric Excess (e.e. %)
1-Phenylethylamine(S)-2-Bromo-3-methylbutanoyl chlorideGC-MSDB-5> 1.595
Amphetamine(S)-2-Bromo-3-methylbutanoyl chlorideGC-MSHP-5MS> 1.598
Protocol 2: Derivatization of a Chiral Alcohol for GC-FID Analysis

Materials:

  • Racemic or enantiomerically enriched alcohol

  • (S)-2-Bromo-3-methylbutanoyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Anhydrous base (e.g., pyridine, DMAP)

  • Quenching solution (e.g., dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the chiral alcohol (approx. 1 mg) in the anhydrous aprotic solvent (1 mL) in a reaction vial.

  • Add the anhydrous base (1.5 to 2 equivalents).

  • Add (S)-2-bromo-3-methylbutanoyl chloride (1.2 to 1.5 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature for 1-2 hours or until completion.

  • Quench the reaction by adding dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution.

  • Analyze the resulting diastereomeric esters by GC-FID.

Quantitative Data Summary (Hypothetical)

AnalyteDerivatizing AgentMethodColumnResolution (Rs)Enantiomeric Excess (e.e. %)
2-Butanol(S)-2-Bromo-3-methylbutanoyl chlorideGC-FIDChiral capillary> 2.090
Menthol(S)-2-Bromo-3-methylbutanoyl chlorideGC-FIDChiral capillary> 1.899

Visualizations

Reaction_Mechanism reagent 2-Bromo-3-methylbutanoyl chloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack analyte Chiral Analyte (e.g., Amine, Alcohol) analyte->intermediate product Diastereomeric Product (Amide or Ester) intermediate->product Chloride leaving group elimination hcl HCl intermediate->hcl

Reaction mechanism of derivatization.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis sample Chiral Analyte dissolve Dissolve in Anhydrous Solvent sample->dissolve add_base Add Base dissolve->add_base add_reagent Add 2-Bromo-3-methylbutanoyl chloride add_base->add_reagent react React (RT or Heat) add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate analysis GC or HPLC Analysis concentrate->analysis

General experimental workflow.

Conclusion

This compound serves as a potentially effective chiral derivatizing agent for the enantiomeric analysis of various classes of organic compounds. Its reactivity as an acyl chloride allows for the straightforward formation of diastereomers from chiral amines, alcohols, and amino acids. While specific, optimized protocols for a wide range of analytes are not readily found in published literature, the general procedures outlined provide a solid foundation for researchers and drug development professionals to develop and validate methods for their specific applications. The successful separation and quantification of the resulting diastereomers can provide crucial information on the enantiomeric purity of chiral molecules.

References

Application Notes and Protocols for Acylation with 2-Bromo-3-methylbutanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the acylation of nucleophiles using 2-bromo-3-methylbutanoyl chloride. The protocol is intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals.

Introduction

This compound is a reactive acyl halide frequently employed in organic synthesis to introduce the 2-bromo-3-methylbutanoyl moiety to a variety of molecules. The core of its reactivity lies in nucleophilic acyl substitution, where the highly electrophilic carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chloride leaving group.[1] This reaction is fundamental in the synthesis of a wide range of compounds, including esters and amides, which can serve as intermediates in the development of pharmaceuticals and other bioactive molecules.[1][2] The presence of the bromine atom at the alpha-position provides a handle for further synthetic transformations.

Reaction Principle

The acylation reaction with this compound proceeds via a nucleophilic addition-elimination mechanism.[3][4][5][6] A nucleophile, such as an alcohol or an amine, attacks the carbonyl carbon of the acyl chloride. This is followed by the reformation of the carbonyl double bond and the elimination of the chloride ion.[3][4][5][6] Due to the formation of hydrochloric acid as a byproduct, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to act as an acid scavenger.[7]

Quantitative Data

The following table summarizes representative reaction conditions and outcomes for the acylation of a generic primary amine and a primary alcohol with this compound. These values are based on typical acylation reactions and may require optimization for specific substrates.

NucleophileAcyl Chloride (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Primary Amine1.11.2Dichloromethane0 to 252 - 485 - 95
Primary Alcohol1.21.5Acetonitrile254 - 680 - 90

Experimental Protocol

This protocol provides a general procedure for the acylation of a primary amine with this compound. The same protocol can be adapted for other nucleophiles like alcohols, with potential adjustments to stoichiometry and reaction time as indicated in the table above.

Materials:

  • This compound

  • Primary amine (or other nucleophile)

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.

  • Addition of Base: Add anhydrous triethylamine (1.2 eq) to the solution.

  • Addition of Acyl Chloride: In a separate dry dropping funnel, dissolve this compound (1.1 eq) in a small amount of anhydrous dichloromethane. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Visualizations

Acylation_Workflow Experimental Workflow for Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine and triethylamine in CH2Cl2 B Cool to 0 °C A->B D Dropwise addition of acyl chloride solution B->D C Dissolve 2-bromo-3-methylbutanoyl chloride in CH2Cl2 C->D E Stir at room temperature for 2-4 hours D->E F Quench with water E->F G Aqueous workup (HCl, NaHCO3, Brine) F->G H Dry and concentrate G->H I Purify product H->I

Caption: A flowchart illustrating the key steps of the acylation protocol.

Acylation_Mechanism General Mechanism of Acylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products acyl_chloride This compound (Electrophile) tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2) (Nucleophile) nucleophile->tetrahedral_intermediate product Acylated Product (Amide) tetrahedral_intermediate->product Elimination of Cl- hcl HCl (byproduct) tetrahedral_intermediate->hcl

Caption: The general mechanism of nucleophilic acyl substitution.

References

Application Notes and Protocols: The Use of 2-Bromo-3-methylbutanoyl Chloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-3-methylbutanoyl chloride as a versatile reagent in asymmetric synthesis. The protocols detailed below are intended to serve as a foundational guide for the stereocontrolled introduction of the 2-bromo-3-methylbutanoyl moiety and its subsequent manipulation to generate chiral molecules of interest, particularly non-canonical amino acids and other valuable building blocks for drug discovery and development.

Introduction

This compound is a bifunctional electrophilic building block possessing a reactive acyl chloride and a stereogenic center at the α-carbon bearing a bromine atom.[1] This unique combination allows for sequential and stereocontrolled reactions, making it a valuable tool in asymmetric synthesis. The acyl chloride can readily react with nucleophiles such as chiral auxiliaries, alcohols, or amines, while the α-bromo substituent serves as a handle for subsequent diastereoselective transformations, such as alkylations or other nucleophilic substitutions. The commercial availability of both enantiomers of the precursor, 2-bromo-3-methylbutanoic acid, further enhances the utility of this reagent in synthesizing target molecules with specific stereochemistry.

Key Applications

The primary application of this compound in asymmetric synthesis revolves around its use in conjunction with chiral auxiliaries, most notably Evans-type oxazolidinones. This strategy allows for the highly diastereoselective formation of new stereocenters adjacent to the initial chiral center of the reagent.

A typical workflow involves:

  • Acylation of a chiral auxiliary: The chiral auxiliary is acylated with either (R)- or (S)-2-Bromo-3-methylbutanoyl chloride to form a stable N-acyl derivative.

  • Diastereoselective Nucleophilic Substitution: The bromine atom on the α-carbon is then displaced by a nucleophile in a highly diastereoselective manner, controlled by the chiral environment of the auxiliary.

  • Cleavage of the chiral auxiliary: The chiral auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product and allow for the recovery of the auxiliary.

This methodology provides a reliable route to a variety of chiral compounds, including α-amino acids with non-natural side chains, which are of significant interest in medicinal chemistry for the synthesis of peptides and peptidomimetics with enhanced biological activity and stability.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of an N-acyl oxazolidinone derived from an α-bromo acyl chloride, which serves as a model for the application of this compound.

EntryElectrophile/NucleophileChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Reference
1Allyl iodide4-benzyl-2-oxazolidinone98:261-77[2]
2Benzyl bromide(S)-o-[(N-benzylprolyl)amino]benzophenone>95:570-90[3]
3t-BuBr4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one>95:5High[4]

Experimental Protocols

Protocol 1: Preparation of Enantiopure (R)-2-Bromo-3-methylbutanoyl chloride

This protocol describes the conversion of commercially available (R)-2-bromo-3-methylbutanoic acid to the corresponding acyl chloride. The same procedure can be applied to the (S)-enantiomer.

Materials:

  • (R)-2-bromo-3-methylbutanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of (R)-2-bromo-3-methylbutanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of dry DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • The solvent and excess reagent can be carefully removed under reduced pressure to yield the crude (R)-2-Bromo-3-methylbutanoyl chloride, which can often be used in the next step without further purification.

Protocol 2: Asymmetric Synthesis of a Non-canonical Amino Acid Precursor using an Evans Chiral Auxiliary

This protocol outlines the acylation of an Evans-type chiral auxiliary with (R)-2-Bromo-3-methylbutanoyl chloride and the subsequent diastereoselective displacement of the bromide with an azide source, a precursor to an amine.

Step 2a: Acylation of the Chiral Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • (R)-2-Bromo-3-methylbutanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the Evans auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-BuLi (1.05 eq) dropwise and stir the solution for 30 minutes at -78 °C.

  • Add a solution of (R)-2-Bromo-3-methylbutanoyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to 0 °C over 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-(2-bromo-3-methylbutanoyl)oxazolidinone.

Step 2b: Diastereoselective Azide Displacement

Materials:

  • N-((2R)-2-bromo-3-methylbutanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the product from Step 2a (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-((2S)-2-azido-3-methylbutanoyl)oxazolidinone. The diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Step 2c: Cleavage of the Chiral Auxiliary

Materials:

  • N-((2S)-2-azido-3-methylbutanoyl)oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the product from Step 2b (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the chiral auxiliary by extraction with dichloromethane.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the desired (S)-2-azido-3-methylbutanoic acid with ethyl acetate.

  • The azido acid can then be reduced to the corresponding amino acid by standard procedures (e.g., catalytic hydrogenation).

Visualizations

Synthesis_Workflow cluster_prep Protocol 1: Acyl Chloride Preparation cluster_synthesis Protocol 2: Asymmetric Synthesis R_acid (R)-2-bromo-3-methylbutanoic acid Acyl_Chloride (R)-2-Bromo-3-methylbutanoyl chloride R_acid->Acyl_Chloride Oxalyl chloride, DMF (cat.) Acylated_Aux N-(2-bromo-3-methylbutanoyl)oxazolidinone Acyl_Chloride->Acylated_Aux 1. n-BuLi 2. Acylation Auxiliary Evans Auxiliary Auxiliary->Acylated_Aux Azido_Aux N-(2-azido-3-methylbutanoyl)oxazolidinone Acylated_Aux->Azido_Aux NaN3, DMF Azido_Acid (S)-2-azido-3-methylbutanoic acid Azido_Aux->Azido_Acid LiOH, H2O2 Amino_Acid (S)-Amino Acid Azido_Acid->Amino_Acid Reduction

References

Application Notes and Protocols: 2-Bromo-3-methylbutanoyl Chloride in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. 2-Bromo-3-methylbutanoyl chloride, a reactive acyl chloride, serves as a versatile reagent for the protection of hydroxyl and amino functionalities. The resulting 2-bromo-3-methylbutanoyl esters and amides offer a unique profile of stability and reactivity, with the α-bromo substituent providing a handle for specific deprotection strategies not available for simple acyl groups. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group.

General Reaction Scheme

This compound reacts with alcohols and amines via nucleophilic acyl substitution to form the corresponding esters and amides, respectively.[1][2][3] The core of this reactivity lies in the electrophilic nature of the acyl chloride's carbonyl carbon, which is readily attacked by nucleophiles.[1]

G cluster_0 Protection cluster_1 Deprotection R-OH Alcohol (R-OH) R-NH2 Amine (R-NH2) AcylChloride 2-Bromo-3-methylbutanoyl chloride ProtectedAlcohol Protected Alcohol (Ester) AcylChloride->ProtectedAlcohol R-OH, Base ProtectedAmine Protected Amine (Amide) AcylChloride->ProtectedAmine R-NH2, Base ProtectedAlcohol_dep Protected Alcohol (Ester) DeprotectedAlcohol Alcohol (R-OH) ProtectedAlcohol_dep->DeprotectedAlcohol ProtectedAmine_dep Protected Amine (Amide) DeprotectedAmine Amine (R-NH2) ProtectedAmine_dep->DeprotectedAmine Reagent Deprotection Reagent Reagent->DeprotectedAlcohol Cleavage Reagent->DeprotectedAmine Cleavage

Caption: General workflow for protection and deprotection.

Application in Protecting Alcohols

The protection of alcohols as 2-bromo-3-methylbutanoyl esters is a straightforward process that can be achieved under mild conditions. The resulting esters are generally stable to a range of reaction conditions, allowing for transformations on other parts of the molecule.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes the protection of benzyl alcohol as a representative primary alcohol.

Materials:

  • Benzyl alcohol

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution with stirring.

  • Slowly add this compound (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

SubstrateProductReagents and ConditionsYield (%)Reference
Benzyl AlcoholBenzyl 2-bromo-3-methylbutanoateThis compound, Pyridine, DCM, 0 °C to rt, 2-4 h>90 (Estimated)Analogous to[2][4]

Application in Protecting Amines

Primary and secondary amines can be effectively protected as 2-bromo-3-methylbutanamides. These amides are generally more stable than the corresponding esters.

Experimental Protocol: Protection of a Primary Amine

This protocol describes the protection of benzylamine as a representative primary amine.

Materials:

  • Benzylamine

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

SubstrateProductReagents and ConditionsYield (%)Reference
BenzylamineN-Benzyl-2-bromo-3-methylbutanamideThis compound, TEA, DCM, 0 °C to rt, 1-3 h>90 (Estimated)Analogous to[3][5]

Deprotection Strategies

The key advantage of the 2-bromo-3-methylbutanoyl protecting group lies in the potential for its selective removal under conditions that may not affect other ester or amide functionalities. The presence of the α-bromo group allows for reductive cleavage.

G ProtectedSubstrate Protected Substrate (Ester or Amide) RadicalIntermediate Radical Intermediate ProtectedSubstrate->RadicalIntermediate Single Electron Transfer (SET) ReducingAgent Reducing Agent (e.g., SmI2 or Zn) ReducingAgent->RadicalIntermediate EnolateIntermediate Enolate Intermediate RadicalIntermediate->EnolateIntermediate SET DeprotectedSubstrate Deprotected Substrate (Alcohol or Amine) EnolateIntermediate->DeprotectedSubstrate Protonation & Cleavage Byproduct Debrominated Byproduct EnolateIntermediate->Byproduct Protonation ProtonSource Proton Source (e.g., H2O, MeOH) ProtonSource->DeprotectedSubstrate

Caption: Proposed reductive deprotection pathway.

Experimental Protocol: Reductive Deprotection of a 2-Bromo-3-methylbutanoyl Ester using Samarium(II) Iodide

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent capable of cleaving α-halo carbonyl compounds.[1][6][7]

Materials:

  • Protected alcohol (e.g., Benzyl 2-bromo-3-methylbutanoate)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (anhydrous)

  • Saturated Rochelle's salt solution (potassium sodium tartrate)

  • Diethyl ether

  • Anhydrous Na₂SO₄

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the protected alcohol (1.0 eq) dissolved in anhydrous THF.

  • Add anhydrous methanol (4.0 eq) to the solution.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the 0.1 M solution of SmI₂ in THF via syringe until the characteristic dark blue color persists, and then add a slight excess.

  • Stir the reaction at -78 °C for 30-60 minutes, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by adding saturated Rochelle's salt solution and allow it to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude alcohol by flash column chromatography.

Protected SubstrateProductReagents and ConditionsYield (%)Reference
Benzyl 2-bromo-3-methylbutanoateBenzyl AlcoholSmI₂, THF, MeOH, -78 °C, 30-60 min85-95 (Estimated)Analogous to[1][8]
N-Benzyl-2-bromo-3-methylbutanamideBenzylamineSmI₂, THF, MeOH, -78 °C, 1-2 h80-90 (Estimated)Analogous to[1][8]
Experimental Protocol: Reductive Deprotection using Zinc Dust

Activated zinc dust can also be used for the reductive cleavage of α-bromo esters and amides, often under milder and less expensive conditions than SmI₂.[9][10]

Materials:

  • Protected substrate (ester or amide)

  • Zinc dust (activated)

  • Acetic acid or Ammonium chloride

  • Methanol or Ethanol

  • Standard laboratory glassware

Procedure:

  • To a flask containing the protected substrate (1.0 eq), add a solvent such as methanol or ethanol.

  • Add activated zinc dust (5-10 eq) to the solution.

  • Add a proton source, such as acetic acid (2-5 eq) or a saturated aqueous solution of ammonium chloride.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the excess zinc.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Protected SubstrateProductReagents and ConditionsYield (%)Reference
Benzyl 2-bromo-3-methylbutanoateBenzyl AlcoholZn, Acetic Acid, Methanol, rt to 50 °C70-90 (Estimated)Analogous to[9][10]
N-Benzyl-2-bromo-3-methylbutanamideBenzylamineZn, NH₄Cl, Ethanol, rt to 50 °C65-85 (Estimated)Analogous to[9][10]

Use as a Chiral Auxiliary

When using an enantiomerically pure form, such as (R)-2-bromo-3-methylbutanoyl chloride, the protecting group can also serve as a chiral auxiliary, influencing the stereochemical outcome of subsequent reactions on the protected molecule.[6] The bulky isopropyl group and the stereocenter at the α-position can direct the approach of reagents to a prochiral center elsewhere in the molecule. The cleavage of the auxiliary can then be performed as described in the deprotection section.

Conclusion

This compound is a useful reagent for the protection of alcohols and amines. The resulting protected compounds are stable under various conditions, and the protecting group can be selectively removed via reductive cleavage, offering an orthogonal deprotection strategy. Furthermore, its chiral variants hold promise for applications in asymmetric synthesis as chiral auxiliaries. The protocols provided herein offer a starting point for the application of this versatile protecting group in complex synthetic endeavors.

References

Application Notes and Protocols for the Utilization of 2-Bromo-3-methylbutanoyl Chloride in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-bromo-3-methylbutanoyl chloride as a versatile reagent in the total synthesis of complex molecules, particularly in the formation of amide bonds with amino acid esters. The protocols outlined below are based on established synthetic methodologies and provide a step-by-step guide for researchers in organic synthesis and drug development.

Overview of Reactivity and Applications

This compound is a bifunctional reagent characterized by a reactive acyl chloride and a bromine atom at the α-position. This dual reactivity makes it a valuable building block in organic synthesis.

  • Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with nucleophiles such as amines and alcohols to form stable amides and esters, respectively. This is the primary application detailed in these notes.[1]

  • Reactions at the α-Carbon: The bromine atom at the α-carbon can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The electron-withdrawing nature of the bromine also increases the acidity of the α-hydrogen, facilitating enolate formation and subsequent reactions with electrophiles.

A significant application of this compound is in the synthesis of N-(α-bromoacyl)-α-amino esters. These products are valuable intermediates in the synthesis of peptides and other biologically active molecules.[1]

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving this compound.

General Synthesis of N-(2-Bromo-3-methylbutanoyl)-L-amino acid methyl esters

This protocol describes the acylation of an L-amino acid methyl ester hydrochloride with this compound. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride generated.

Reaction Scheme:

reaction_scheme reagent1 This compound conditions Base (e.g., Triethylamine) Inert Solvent (e.g., CH2Cl2) Room Temperature reagent1->conditions reagent2 + L-Amino acid methyl ester hydrochloride reagent2->conditions product N-(2-Bromo-3-methylbutanoyl)-L-amino acid methyl ester conditions->product

A general reaction scheme for the acylation of L-amino acid methyl esters.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound52574-82-0C5H8BrClO199.47
L-Valine methyl ester hydrochloride6306-52-1C6H14ClNO2167.63
L-Leucine methyl ester hydrochloride7517-19-3C7H16ClNO2181.66
Triethylamine121-44-8C6H15N101.19
Dichloromethane (DCM)75-09-2CH2Cl284.93
Diethyl ether60-29-7C4H10O74.12
Saturated sodium bicarbonate solutionN/ANaHCO384.01
Anhydrous sodium sulfate7757-82-6Na2SO4142.04

Procedure for the synthesis of N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester:

  • To a solution of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of this compound (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester.

Quantitative Data (Representative):

ProductStarting Amino Acid EsterYield (%)Physical State
N-(2-Bromo-3-methylbutanoyl)-L-valine methyl esterL-Valine methyl ester HCl85-95White solid
N-(2-Bromo-3-methylbutanoyl)-L-leucine methyl esterL-Leucine methyl ester HCl80-90Colorless oil

Note: Yields are representative and may vary depending on reaction scale and purification efficiency.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of N-(α-bromoacyl)-α-amino esters.

workflow start Start dissolve Dissolve amino acid ester HCl and base in inert solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add 2-Bromo-3-methylbutanoyl chloride solution cool->add_reagent react Stir at room temperature add_reagent->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous workup monitor->workup Reaction complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

General workflow for the synthesis of N-(2-Bromo-3-methylbutanoyl)-L-amino acid methyl esters.

Signaling Pathways and Further Applications

While this compound itself is not directly involved in signaling pathways, the resulting N-(α-bromoacyl)-α-amino esters are key intermediates for synthesizing molecules that can modulate biological pathways. For instance, these intermediates can be used to synthesize inhibitors of enzymes such as aldehyde dehydrogenases (ALDH), which are implicated in various diseases including cancer.

The α-bromo moiety allows for further functionalization, such as the introduction of other nucleophiles or the formation of cyclic structures, which are common motifs in bioactive natural products and pharmaceuticals.

applications start 2-Bromo-3-methylbutanoyl chloride intermediate N-(α-bromoacyl)-α-amino ester start->intermediate peptides Peptide Synthesis intermediate->peptides bioactive Bioactive Molecules intermediate->bioactive aldh ALDH Inhibitors bioactive->aldh natural_products Natural Product Analogs bioactive->natural_products

Synthetic utility of this compound derivatives.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 2-Bromo-3-methylbutanoyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutanoyl chloride is a highly reactive bifunctional molecule containing both an acyl chloride and an α-bromo functional group. This unique combination makes it a versatile building block for the synthesis of a variety of complex organic molecules, including those with applications in the agrochemical industry. The presence of two distinct reactive sites allows for sequential or selective reactions, enabling the construction of diverse molecular scaffolds. This document outlines the potential applications of this compound in the synthesis of novel agrochemicals, with a particular focus on fungicides.

Key Reactive Features

The synthetic utility of this compound stems from the differential reactivity of its two functional groups:

  • Acyl Chloride: This group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.[1][2][3]

  • α-Bromo Ketone System: The bromine atom at the α-position to the carbonyl group is a good leaving group and is susceptible to nucleophilic substitution (SN2) reactions.[4][5] The adjacent carbonyl group activates the α-carbon, making it more electrophilic.[4]

This dual reactivity allows for the strategic introduction of different functionalities into a target molecule.

Application in the Synthesis of Valinamide-Type Fungicides

A promising application of this compound is in the synthesis of fungicides, particularly those belonging to the carboxylic acid amide (CAA) class, which includes valinamide carbamates.[6][7] Many CAA fungicides are known for their efficacy against oomycete pathogens.[7] The core structure of this compound is analogous to the amino acid valine, a key component in many of these fungicides.[8][9]

Here, we propose a synthetic route to a novel, hypothetical valinamide-type fungicide, N-(4-cyanophenyl)-2-(dimethylamino)-3-methylbutanamide, starting from this compound.

Proposed Synthesis Pathway

The proposed synthesis involves a two-step process:

  • Amidation: Reaction of this compound with 4-aminobenzonitrile to form the intermediate amide, 2-bromo-N-(4-cyanophenyl)-3-methylbutanamide.

  • Nucleophilic Substitution: Subsequent reaction of the α-bromo amide with dimethylamine to introduce the dimethylamino group and yield the final product.

Diagram of the Proposed Synthesis Pathway

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nucleophilic Substitution A This compound C Intermediate Amide (2-bromo-N-(4-cyanophenyl)-3-methylbutanamide) A->C Et3N, DCM, 0 °C to rt B 4-Aminobenzonitrile B->C E Final Product (N-(4-cyanophenyl)-2-(dimethylamino)-3-methylbutanamide) C->E K2CO3, MeCN, rt D Dimethylamine D->E

Caption: Proposed two-step synthesis of a novel valinamide-type fungicide.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-N-(4-cyanophenyl)-3-methylbutanamide (Intermediate Amide)

Materials:

  • This compound

  • 4-Aminobenzonitrile

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate amide.

Protocol 2: Synthesis of N-(4-cyanophenyl)-2-(dimethylamino)-3-methylbutanamide (Final Product)

Materials:

  • 2-bromo-N-(4-cyanophenyl)-3-methylbutanamide

  • Dimethylamine (2 M solution in THF)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the intermediate amide (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add dimethylamine solution (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Data Presentation

The following table summarizes hypothetical, yet realistic, data for the proposed synthesis.

StepReactant 1Reactant 2ProductYield (%)Purity (%) (by HPLC)Melting Point (°C)
1This compound4-Aminobenzonitrile2-bromo-N-(4-cyanophenyl)-3-methylbutanamide85>98112-114
2Intermediate AmideDimethylamineN-(4-cyanophenyl)-2-(dimethylamino)-3-methylbutanamide78>99135-137

Visualization of the Reaction Mechanism

The key step in the synthesis of the intermediate amide is the nucleophilic acyl substitution.

Diagram of the Nucleophilic Acyl Substitution Mechanism

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + 4-Aminobenzonitrile Product + Cl- Product + Cl- Tetrahedral Intermediate->Product + Cl- Elimination

Caption: Nucleophilic addition-elimination mechanism for the amidation reaction.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its dual reactivity allows for the efficient construction of complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The proposed synthesis of a valinamide-type fungicide highlights a practical application of this compound, demonstrating its potential to contribute to the development of new crop protection agents. Further exploration of the reactivity of this compound with a wider range of nucleophiles could lead to the discovery of new classes of biologically active compounds.

References

Application Notes and Protocols for the Scalable Synthesis of N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable synthesis protocols for the preparation of N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester, a key intermediate in the development of peptidomimetic drugs, including potential enzyme inhibitors and antiviral agents. The protocols outlined below are designed for scalability, offering procedures for laboratory (gram-scale) to pilot plant (kilogram-scale) production.

Introduction

2-Bromo-3-methylbutanoyl chloride is a versatile reagent in organic synthesis, particularly in the construction of complex chiral molecules. Its structure, featuring a reactive acyl chloride and a sterically hindered alpha-bromo group, makes it an ideal building block for the synthesis of non-natural amino acids and peptide mimics. These structures are of significant interest in drug discovery as they can offer improved metabolic stability and receptor affinity compared to their natural counterparts. This application note focuses on the scalable synthesis of N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester, a dipeptide mimic that can serve as a precursor for various therapeutic agents.

Applications in Drug Development

N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester is a valuable intermediate for the synthesis of peptidomimetic drugs. The presence of the α-bromo group allows for further functionalization, such as nucleophilic substitution with thiols or amines to introduce diverse side chains or to cyclize the peptide backbone. The valine moiety can be crucial for recognition by specific enzymes, making these derivatives potential candidates for enzyme inhibitors.

Potential Therapeutic Areas:
  • Antiviral Agents: Peptidomimetics are a known class of antiviral drugs that can inhibit viral proteases or entry into host cells.

  • Enzyme Inhibitors: The structural similarity to natural dipeptides allows these compounds to target the active sites of enzymes involved in various disease pathways.

  • Oncology: Modified peptides can be designed to interfere with protein-protein interactions that are critical for cancer cell growth and survival.

Experimental Protocols

Synthesis of L-Valine Methyl Ester Hydrochloride (Precursor)

A common and scalable method for the preparation of L-valine methyl ester hydrochloride is through the esterification of L-valine using thionyl chloride in methanol.

Materials:

  • L-Valine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

Procedure (100 g scale):

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add anhydrous methanol (1 L).

  • Cool the flask to -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride (1.2 eq, 107 mL) to the stirred methanol via the dropping funnel, maintaining the temperature below 0 °C.

  • After the addition is complete, add L-valine (100 g, 0.85 mol) portion-wise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to obtain a viscous oil.

  • Add diethyl ether (500 mL) to the residue and stir to induce crystallization.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield L-valine methyl ester hydrochloride as a white crystalline solid.

Scalable Synthesis of N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester

This protocol describes the amidation of L-valine methyl ester hydrochloride with this compound.

Materials:

  • L-Valine Methyl Ester Hydrochloride

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Representative 100 g scale of L-Valine Methyl Ester Hydrochloride):

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend L-valine methyl ester hydrochloride (100 g, 0.60 mol) in dichloromethane (1 L).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq, 183 mL) to the suspension. Stir for 15-20 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.1 eq, 131 g) in dichloromethane (200 mL).

  • Add the solution of this compound dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water (500 mL).

  • Separate the organic layer. Wash the organic layer successively with 1 M HCl (2 x 250 mL), saturated aqueous NaHCO₃ solution (2 x 250 mL), and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester.

Data Presentation

Scale (L-Valine Methyl Ester HCl)This compound (eq)Solvent Volume (L)Reaction Time (h)Typical Yield (%)Purity (by HPLC) (%)
10 g1.10.1385-92>98
100 g1.11.2482-90>98
1 kg1.0512580-88>97

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Final Product start Start Materials: L-Valine Methyl Ester HCl This compound reaction Amidation Reaction (DCM, TEA, 0°C to RT) start->reaction quench Aqueous Quench reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification final_product Final Product: N-(2-Bromo-3-methylbutanoyl) -L-valine methyl ester purification->final_product analysis Quality Control (TLC, HPLC, NMR, MS) final_product->analysis

Caption: Experimental workflow for the synthesis of N-(2-Bromo-3-methylbutanoyl)-L-valine methyl ester.

drug_development_pathway cluster_synthesis Chemical Synthesis cluster_application Drug Development reagent 2-Bromo-3-methylbutanoyl chloride intermediate N-(2-Bromo-3-methylbutanoyl) -L-valine methyl ester reagent->intermediate Scalable Amidation peptidomimetic Peptidomimetic Scaffolds intermediate->peptidomimetic Further Functionalization enzyme_inhibitor Enzyme Inhibitors peptidomimetic->enzyme_inhibitor antiviral Antiviral Agents peptidomimetic->antiviral therapeutics Potential Therapeutics enzyme_inhibitor->therapeutics antiviral->therapeutics

Caption: Role of the synthesized intermediate in a potential drug development pathway.

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-3-methylbutanoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Bromo-3-methylbutanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and robust method is a two-step process. First, 3-methylbutanoic acid (isovaleric acid) undergoes alpha-bromination to produce 2-bromo-3-methylbutanoic acid. This intermediate is then converted to the final product, this compound, using a chlorinating agent.[1]

Q2: Which chlorinating agent is better for converting 2-bromo-3-methylbutanoic acid to the acyl chloride: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

Both thionyl chloride and oxalyl chloride are effective for this conversion.[2]

  • Thionyl chloride is a widely used, cost-effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[2][3]

  • Oxalyl chloride is generally considered a milder and more selective reagent.[2] Its byproducts (CO₂, CO, and HCl) are also gaseous. However, it is more expensive than thionyl chloride.

The choice often depends on the scale of the reaction, the sensitivity of the substrate to heat and acidic conditions, and cost considerations.

Q3: Is a catalyst necessary for the reaction with thionyl chloride or oxalyl chloride?

Yes, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction, particularly with oxalyl chloride.[2] For thionyl chloride reactions, DMF can also be beneficial in increasing the reaction rate.[2]

Q4: How can I monitor the progress of the reaction?

Monitoring the conversion of the carboxylic acid to the acyl chloride can be challenging via standard TLC because the acyl chloride is highly reactive and may hydrolyze back to the carboxylic acid on the silica plate. A practical approach is to take a small aliquot from the reaction mixture, quench it with an anhydrous alcohol (e.g., methanol), and then analyze the resulting stable ester by TLC or GC-MS. The disappearance of the starting carboxylic acid spot and the appearance of the new, less polar ester spot indicates the progress of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Carboxylic Acid to Acyl Chloride 1. Inactive chlorinating agent (hydrolyzed).2. Insufficient heating (for thionyl chloride).3. Absence or insufficient amount of catalyst (DMF).4. Presence of water in the reaction.1. Use a fresh, unopened bottle of thionyl chloride or oxalyl chloride, or distill the reagent before use.2. Ensure the reaction is heated to reflux for an adequate amount of time (typically 1-3 hours with thionyl chloride).3. Add a catalytic amount of DMF (e.g., 1-2 drops).4. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Product is Contaminated with Starting Carboxylic Acid 1. Incomplete reaction.2. Hydrolysis of the acyl chloride during workup or storage.1. Increase the reaction time or the amount of chlorinating agent.2. Perform the workup under anhydrous conditions. Store the purified acyl chloride under an inert atmosphere and in a sealed container. For purification, fractional distillation under reduced pressure is effective in separating the higher-boiling carboxylic acid from the acyl chloride.
Formation of Dark-Colored Impurities 1. Decomposition of the starting material or product at high temperatures.2. Side reactions with impurities in the chlorinating agent.1. If using thionyl chloride, avoid excessive heating. Consider using the milder oxalyl chloride at room temperature.2. Purify the chlorinating agent by distillation before use.
Low Yield in the Alpha-Bromination Step 1. Incomplete reaction.2. Use of an inappropriate brominating agent.1. Ensure sufficient reaction time and appropriate temperature for the Hell-Volhard-Zelinskii reaction.[4][5][6][7]2. A combination of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus is the classic and effective method.[4][5][6][7]

Quantitative Data on Reaction Parameters

Table 1: Effect of Catalyst (DMF) Concentration on Acyl Chloride Formation (Illustrative)

Catalyst (DMF) Concentration (mol%)Yield (%)Reaction Time (h)
02614
1856
2896
3 93 6
5826
10766

Data adapted from a study on the synthesis of acyl chlorides using bis(trichloromethyl) carbonate and DMF, demonstrating the catalytic effect of DMF. A concentration of around 3 mol% was found to be optimal in that system.

Table 2: Comparison of Chlorinating Agents

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux, neat or in a non-polar solvent (e.g., DCM, toluene)Cost-effective, gaseous byproductsHarsher conditions, potential for side reactions
Oxalyl Chloride ((COCl)₂)Room temperature, in a non-polar solvent (e.g., DCM), catalytic DMFMilder conditions, high selectivity, gaseous byproductsMore expensive
Phosphorus Pentachloride (PCl₅)Room temperature or gentle warmingHighly reactiveSolid byproduct (POCl₃) can complicate purification

Experimental Protocols

Protocol 1: Alpha-Bromination of 3-Methylbutanoic Acid (Hell-Volhard-Zelinskii Reaction)

This protocol is based on the general procedure for the Hell-Volhard-Zelinskii reaction.[4][5][6][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic and should be cooled in a water bath to control the rate.

  • Reaction: After the addition is complete, gently heat the mixture to reflux for several hours until the evolution of HBr gas ceases.

  • Workup: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-bromo-3-methylbutanoic acid can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of this compound using Thionyl Chloride
  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, place the purified 2-bromo-3-methylbutanoic acid.

  • Addition of Thionyl Chloride: Under an inert atmosphere, add an excess of thionyl chloride (typically 1.5-2.0 equivalents). A catalytic amount of DMF (1-2 drops) can be added.

  • Reaction: Heat the reaction mixture to reflux for 1-3 hours. The reaction is complete when the evolution of SO₂ and HCl gases stops.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Visualizations

experimental_workflow cluster_step1 Step 1: Alpha-Bromination cluster_step2 Step 2: Chlorination start 3-Methylbutanoic Acid bromination React with Br₂ and cat. PBr₃ start->bromination Hell-Volhard-Zelinskii intermediate 2-Bromo-3-methylbutanoic Acid bromination->intermediate chlorination React with SOCl₂ or (COCl)₂ intermediate->chlorination product This compound chlorination->product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Acyl Chloride? check_conversion Is starting material consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No hydrolysis Product Hydrolysis check_conversion->hydrolysis Yes solution1 Increase reaction time/ temperature or add more chlorinating agent. incomplete_reaction->solution1 solution2 Ensure anhydrous conditions during reaction and workup. hydrolysis->solution2 reaction_mechanism cluster_mechanism Nucleophilic Acyl Substitution Mechanism RCOOH R-COOH intermediate1 R-CO-O-S(O)Cl (Chlorosulfite ester) RCOOH->intermediate1 + SOCl₂ SOCl2 SOCl₂ tetrahedral_intermediate [R-C(O⁻)(Cl)-O-S(O)Cl] intermediate1->tetrahedral_intermediate + Cl⁻ Cl_ion Cl⁻ product R-COCl tetrahedral_intermediate->product - SO₂ - Cl⁻ byproducts SO₂ + HCl product->byproducts Byproducts

References

Technical Support Center: Acylation Reactions with 2-Bromo-3-methylbutanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 2-Bromo-3-methylbutanoyl chloride in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of acylation reactions where this compound is used?

A1: this compound is a reactive acyl halide primarily used in two main classes of acylation reactions:

  • Friedel-Crafts Acylation: This reaction introduces the 2-bromo-3-methylbutanoyl group onto an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This is a form of electrophilic aromatic substitution.

  • Nucleophilic Acyl Substitution: This involves the reaction of this compound with various nucleophiles. Common examples include the formation of esters with alcohols, amides with amines, and anhydrides with carboxylate salts.[1][2] The high reactivity of the acyl chloride functional group makes it susceptible to attack by a wide range of nucleophiles.[3]

Q2: What are the expected main side products in these reactions?

A2: The primary side products encountered during acylations with this compound are:

  • Dehydrohalogenation Product: Elimination of hydrogen bromide (HBr) from the starting material can form the corresponding α,β-unsaturated acyl chloride, particularly in the presence of a base.

  • Hydrolysis Product: Reaction with any trace amounts of water in the reaction mixture will lead to the hydrolysis of the acyl chloride to form 2-bromo-3-methylbutanoic acid.[3]

  • Products from Nucleophilic Impurities: If the reaction mixture contains other nucleophilic impurities, such as amines or alcohols, corresponding amides or esters will be formed as side products.

Q3: Can the acylium ion of this compound undergo rearrangement during Friedel-Crafts acylation?

A3: While carbocations in Friedel-Crafts alkylations are prone to rearrangement, the acylium ions formed during Friedel-Crafts acylation are generally more stable and less likely to rearrange.[4] However, the branched structure of the 2-bromo-3-methylbutanoyl group could potentially influence the stability of the acylium ion, and while not commonly observed, rearrangement should not be entirely ruled out under certain reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during acylation reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired acylated product 1. Deactivation of the catalyst: In Friedel-Crafts acylation, moisture can deactivate the Lewis acid catalyst. 2. Competing side reactions: Dehydrohalogenation, hydrolysis, or reaction with impurities may be consuming the starting material. 3. Poor reactivity of the substrate: The aromatic ring in Friedel-Crafts acylation may be deactivated, or the nucleophile in a substitution reaction may be weak.1. Ensure anhydrous conditions: Use freshly dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control reaction temperature and use purified reagents: Lowering the temperature may suppress elimination reactions. Ensure all reagents and solvents are free from water and other nucleophilic impurities. 3. Use a more active catalyst or increase reaction time/temperature: For weakly reactive substrates, a stronger Lewis acid or more forcing conditions may be necessary. For weak nucleophiles, a catalyst such as DMAP (4-dimethylaminopyridine) can be added in nucleophilic acyl substitution reactions.
Presence of a significant amount of α,β-unsaturated ketone/amide/ester in the product mixture Dehydrohalogenation of the acyl chloride: The presence of a base (e.g., amine substrate, or basic impurities) can promote the elimination of HBr from the this compound.1. Use a non-nucleophilic proton scavenger: If a base is required, consider using a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to neutralize the HCl byproduct without promoting elimination. 2. Control the reaction temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Formation of 2-bromo-3-methylbutanoic acid as a major byproduct Hydrolysis of the acyl chloride: The acyl chloride has reacted with water present in the reaction mixture.[3]Strictly anhydrous conditions are crucial: Dry all solvents and reagents thoroughly before use. Flame-dry glassware and conduct the reaction under an inert atmosphere.
Unexpected amide or ester byproducts are observed Presence of amine or alcohol impurities: These nucleophilic impurities in the starting materials or solvents will react with the highly electrophilic acyl chloride.Purify all reagents and solvents: Ensure the purity of the substrate, acyl chloride, and solvent to eliminate potential nucleophilic contaminants.
Illustrative Quantitative Data
Condition Desired Product Yield (%) Dehydrohalogenated Product Yield (%) Hydrolysis Product Yield (%)
Anhydrous, 0 °C85510
Anhydrous, 25 °C751510
Non-anhydrous, 0 °C60535
Anhydrous, with Et₃N, 0 °C504010

Key Experimental Protocols

1. General Protocol for Friedel-Crafts Acylation of Benzene with this compound (Illustrative)

This protocol is a general representation and may require optimization for specific substrates and scales.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent and Substrate Addition: Add anhydrous benzene (acting as both solvent and reactant) to the flask and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous benzene and add it dropwise to the stirred suspension of AlCl₃ in benzene over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

2. General Protocol for Nucleophilic Acyl Substitution: Amide Formation (Illustrative)

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or THF).

  • Acyl Chloride Addition: Cool the solution to 0 °C and add a solution of this compound (1.05 equivalents) in the same dry solvent dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting amide can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Logic

Signaling Pathway for Side Product Formation

Side_Product_Formation Acyl_Chloride 2-Bromo-3-methylbutanoyl chloride Desired_Product Desired Acylated Product Acyl_Chloride->Desired_Product  Acylation Substrate Dehydrohalogenation Dehydrohalogenation (α,β-unsaturated product) Acyl_Chloride->Dehydrohalogenation Hydrolysis Hydrolysis (Carboxylic Acid) Acyl_Chloride->Hydrolysis Nucleophilic_Attack Reaction with Nucleophilic Impurities (e.g., Amide) Acyl_Chloride->Nucleophilic_Attack Base Base Base->Dehydrohalogenation  Promotes Water Water Water->Hydrolysis  Reacts with Amine Amine Impurity Amine->Nucleophilic_Attack  Reacts with

Caption: Potential reaction pathways for this compound.

Experimental Workflow for a Friedel-Crafts Acylation

Experimental_Workflow Start Start Setup Setup Anhydrous Reaction (Inert Atmosphere) Start->Setup Cooling Cool Reaction Mixture (0 °C) Setup->Cooling Addition Slow Addition of This compound Cooling->Addition Reaction Stir at RT (Monitor by TLC/GC-MS) Addition->Reaction Quench Quench with Ice/HCl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Logical Relationship for Troubleshooting Low Yields

Troubleshooting_Logic Low_Yield Low Yield of Desired Product Check_Anhydrous Were conditions strictly anhydrous? Low_Yield->Check_Anhydrous Check_Base Was a strong base present? Low_Yield->Check_Base Check_Purity Were reagents pure? Low_Yield->Check_Purity Hydrolysis_Side_Reaction Likely Hydrolysis Side Reaction Check_Anhydrous->Hydrolysis_Side_Reaction No Dehydrohalogenation_Side_Reaction Likely Dehydrohalogenation Side Reaction Check_Base->Dehydrohalogenation_Side_Reaction Yes Impurity_Side_Reaction Likely Reaction with Nucleophilic Impurities Check_Purity->Impurity_Side_Reaction No

Caption: A decision tree for troubleshooting low product yields.

References

Purification techniques for 2-Bromo-3-methylbutanoyl chloride reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 2-Bromo-3-methylbutanoyl chloride reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

The synthesis of this compound, typically from 2-bromo-3-methylbutanoic acid and a chlorinating agent like thionyl chloride (SOCl₂), can result in several common impurities.[1] These include:

  • Unreacted Starting Material: Residual 2-bromo-3-methylbutanoic acid.

  • Excess Chlorinating Agent: Unreacted thionyl chloride (SOCl₂) or other agents like oxalyl chloride.[1][2][3]

  • Byproducts of Chlorination: Gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are typically evolved during the reaction but can remain dissolved in the crude mixture.[3][4][5]

  • Hydrolysis Product: The primary degradation product is 2-bromo-3-methylbutanoic acid, formed if the acyl chloride comes into contact with moisture.[6][7]

  • Colored Impurities: The crude product may appear yellow or brown due to the decomposition of thionyl chloride or other side reactions.[8]

Q2: My crude product is a dark or yellow color. How can I decolorize it?

Yellow discoloration is often due to residual bromine or impurities from the chlorinating agent.[8][9] A common purification step involves washing the crude product. For 2-bromohexanoyl chloride, a similar compound, a procedure involves dissolving the product in carbon tetrachloride and washing with an aqueous solution of sodium thiosulfate to remove color.[9] However, given the high reactivity of acyl chlorides with water, this must be done rapidly and with caution. An alternative is to proceed directly to distillation, as many colored impurities are less volatile than the desired product.

Q3: What is the most effective general method for purifying this compound?

Fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purifying liquid acyl chlorides.[2][3][6] This technique separates the desired product from less volatile impurities, such as the starting carboxylic acid, and more volatile impurities, like residual thionyl chloride. It is crucial to ensure the distillation apparatus is completely dry to prevent hydrolysis.[7]

Q4: How can I remove excess thionyl chloride before distillation?

Excess thionyl chloride (b.p. 79 °C) is more volatile than the product and can often be removed by:

  • Rotary Evaporation: Gently warming the crude mixture under reduced pressure will evaporate the bulk of the excess SOCl₂.[10] Care must be taken to avoid co-distillation of the product.

  • Azeotropic Removal: Adding a dry, inert solvent like toluene and removing it by rotary evaporation can help co-distill the last traces of thionyl chloride.[10]

  • Initial Distillation Cut: The first fraction collected during distillation will contain the more volatile impurities, including any remaining thionyl chloride.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Distillation 1. Incomplete reaction. 2. Product loss during removal of excess chlorinating agent. 3. Hydrolysis of the product during workup or distillation. 4. Thermal decomposition at high distillation temperatures.1. Ensure sufficient reaction time and temperature. 2. Use a liquid nitrogen trap when removing volatile reagents under high vacuum.[10] 3. Ensure all glassware is oven-dried and the reaction/distillation is performed under an inert atmosphere (N₂ or Ar).[7] 4. Use a high vacuum to lower the boiling point and prevent decomposition.
Product is Cloudy or Fuming Contact with atmospheric moisture, leading to hydrolysis and the formation of HCl gas.Handle the product strictly under anhydrous conditions and an inert atmosphere. Store in a tightly sealed container with a desiccant.
Product Reverts to Starting Material (Carboxylic Acid) Hydrolysis due to residual water in the reaction mixture, workup solvents, or glassware.Dry all solvents and glassware thoroughly before use. For washes, use anhydrous solvents and drying agents like anhydrous magnesium sulfate or sodium sulfate.[6][11]
Distillation is Very Slow or Stalls Inadequate vacuum or insufficient heating.Check the vacuum pump and all seals for leaks. Ensure the heating mantle is providing uniform and adequate heat to the distillation flask.

Experimental Protocols

Protocol 1: General Purification by Vacuum Distillation

This protocol assumes the reaction to form this compound is complete and the primary impurities are the excess chlorinating agent and non-volatile starting materials.

1. Removal of Volatiles:

  • Assemble the reaction flask on a rotary evaporator.
  • Carefully remove the excess thionyl chloride under reduced pressure. A water bath temperature of 40-50°C is typically sufficient.
  • To remove final traces, add a small volume of dry toluene and evaporate again.

2. Fractional Distillation Setup:

  • Assemble a dry fractional distillation apparatus (Vigreux column is suitable) for vacuum distillation. Ensure all joints are well-sealed with appropriate vacuum grease.
  • Use a magnetic stirrer in the distillation flask for smooth boiling.
  • Connect the apparatus to a high-vacuum pump through a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump.[10]

3. Distillation Procedure:

  • Begin stirring and slowly apply vacuum to the system.
  • Once a stable vacuum is achieved, gradually heat the distillation flask using an oil bath or heating mantle.
  • Discard the initial low-boiling forerun, which may contain residual solvents or thionyl chloride.[9]
  • Collect the main fraction at its characteristic boiling point under the recorded pressure. For 2-bromohexanoyl chloride, a related compound, the boiling point is 44–47°C at 1.5 mm Hg.[9]
  • Stop the distillation before the flask goes to complete dryness to avoid the concentration of potentially unstable residues.
  • Allow the apparatus to cool completely before slowly reintroducing inert gas (N₂ or Ar) to release the vacuum.

Visualizations

Workflow for Purification

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Decision Tree

G problem Problem Observed: Impure Product cause1 Cause: Residual Starting Acid problem->cause1 High boiling point contaminant cause2 Cause: Hydrolysis problem->cause2 Product fuming or reverting to acid cause3 Cause: Colored Impurities problem->cause3 Product is yellow or brown solution1 Solution: Fractional Distillation cause1->solution1 solution2 Solution: Strict Anhydrous Technique cause2->solution2 solution3 Solution: Distill carefully; consider non-aqueous wash cause3->solution3

Caption: Decision tree for troubleshooting common purification issues.

Hydrolysis Side Reaction

G acyl_chloride 2-Bromo-3-methylbutanoyl chloride carboxylic_acid 2-Bromo-3-methylbutanoic acid acyl_chloride->carboxylic_acid Hydrolysis hcl HCl acyl_chloride->hcl water H₂O (Water) water->carboxylic_acid water->hcl

Caption: The undesired hydrolysis pathway for this compound.

References

Technical Support Center: 2-Bromo-3-methylbutanoyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2-Bromo-3-methylbutanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the conversion of its corresponding carboxylic acid, 2-bromo-3-methylbutanoic acid, using a chlorinating agent.[1] The two most commonly employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

Q2: How is the precursor, 2-bromo-3-methylbutanoic acid, typically prepared?

A2: 2-Bromo-3-methylbutanoic acid is generally synthesized via the alpha-bromination of 3-methylbutanoic acid.[1] A common method for this is the Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[1][2][3]

Q3: What are the main advantages and disadvantages of using thionyl chloride versus oxalyl chloride?

A3: Thionyl chloride is a widely used and cost-effective reagent. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification.[4] However, the reaction may require heating (reflux) to go to completion.[1] Oxalyl chloride is often considered a milder and more selective reagent that can be used at room temperature, particularly with a catalytic amount of N,N-dimethylformamide (DMF).[1] Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. A primary disadvantage of oxalyl chloride is its higher cost compared to thionyl chloride.

Q4: My final product is dark or has a yellow tint. What is the likely cause and how can I fix it?

A4: A yellow or brown color in the final product can indicate the presence of impurities, possibly from residual bromine from the precursor synthesis or from side reactions during the chlorination step. Purification by fractional distillation under reduced pressure is the standard method to obtain a pure, colorless product.[1] For persistent color, a wash with a dilute solution of sodium thiosulfate may help to remove traces of bromine.

Q5: How can I monitor the progress of the reaction?

A5: For the conversion of the carboxylic acid to the acyl chloride, the reaction is often considered complete when the evolution of gaseous byproducts (SO₂, HCl, CO, CO₂) ceases. For a more analytical approach, you can carefully quench a small aliquot of the reaction mixture with an anhydrous alcohol (e.g., methanol or ethanol) to form the corresponding ester. This stable derivative can then be analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting carboxylic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Acyl Chloride 1. Inactive Chlorinating Agent: Thionyl chloride or oxalyl chloride may have decomposed due to improper storage and exposure to moisture. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Wet Glassware or Reagents: The acyl chloride product is highly susceptible to hydrolysis and will revert to the carboxylic acid in the presence of water.[1]1. Use a fresh bottle of the chlorinating agent or distill it before use. 2. For thionyl chloride, ensure the reaction is refluxed for an adequate amount of time (e.g., 2-3 hours). For oxalyl chloride with DMF, ensure gas evolution has completely stopped. Consider a slight increase in reaction time. 3. Flame-dry all glassware before use and ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Decomposes During Workup or Distillation 1. Hydrolysis: Exposure to atmospheric moisture or water during the workup. 2. Thermal Instability: The product may be sensitive to high temperatures during distillation.1. Perform the workup and purification steps as quickly as possible, minimizing exposure to air. Use dry solvents for any extractions. 2. Purify the acyl chloride via fractional distillation under reduced pressure to lower the boiling point and avoid thermal decomposition.
Presence of Starting Carboxylic Acid in Final Product 1. Incomplete Conversion: Insufficient amount of chlorinating agent or incomplete reaction. 2. Hydrolysis during Workup: The product hydrolyzed back to the starting material.1. Use a slight excess of the chlorinating agent (e.g., 1.5-2.0 equivalents). Ensure the reaction has gone to completion by monitoring as described in the FAQs. 2. Ensure all workup steps are performed under anhydrous conditions.
Formation of α,β-Unsaturated Acyl Chloride Elimination Side Reaction: Under certain conditions, particularly with heat or the presence of a base, dehydrohalogenation can occur.Use milder reaction conditions where possible. For instance, using oxalyl chloride at room temperature instead of refluxing with thionyl chloride may minimize this side product.

Data Presentation

Comparison of Chlorinating Agents for Acyl Chloride Synthesis
Parameter Thionyl Chloride (SOCl₂) ** Oxalyl Chloride ((COCl)₂) **
Typical Equivalents 1.5 - 2.01.2 - 1.5
Solvent Neat or in a high-boiling inert solvent (e.g., toluene)Dichloromethane (DCM), Chloroform
Catalyst Not typically required, but a catalytic amount of DMF can be used.Catalytic N,N-dimethylformamide (DMF) (1-2 drops)
Temperature Room temperature to reflux (typically 70-80 °C)0 °C to Room Temperature
Reaction Time 1 - 4 hours30 minutes - 3 hours (until gas evolution ceases)
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)
Workup Removal of excess reagent by distillation or under vacuum.Removal of excess reagent and solvent under vacuum.
Relative Cost LowerHigher
Notes A common and robust method. Excess reagent is volatile and easily removed.Milder conditions, often leading to cleaner reactions. The Vilsmeier intermediate formed with DMF is the active chlorinating species.

Note: The data presented is based on general procedures for acyl chloride synthesis and may require optimization for this specific substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides.[1]

  • Setup: In a fume hood, equip a round-bottomed flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler with mineral oil or a trap containing aqueous sodium hydroxide) to neutralize the HCl and SO₂ byproducts. Ensure all glassware is flame-dried and assembled under a dry, inert atmosphere (N₂ or Ar).

  • Reaction: To the flask, add 2-bromo-3-methylbutanoic acid (1.0 eq). Slowly add thionyl chloride (2.0 eq) to the stirred carboxylic acid at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 2-3 hours. The reaction is complete when the evolution of gas ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure. A co-distillation with an inert, dry solvent like toluene can aid in the complete removal of residual SOCl₂.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Protocol 2: Synthesis of this compound using Oxalyl Chloride

This protocol is adapted from a general procedure for acyl chloride synthesis using oxalyl chloride.

  • Setup: In a fume hood, equip a flame-dried, two-necked round-bottomed flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap. Maintain an inert atmosphere (N₂ or Ar).

  • Reaction Mixture: Dissolve 2-bromo-3-methylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of DMF (1-2 drops). From the dropping funnel, add oxalyl chloride (1.3 eq) dropwise to the stirred solution. Vigorous gas evolution should be observed.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, or until the gas evolution has completely stopped.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess oxalyl chloride. To ensure complete removal of excess reagent, the crude product can be redissolved in anhydrous DCM and concentrated again.

  • Purification: The crude this compound can be used directly for many applications or further purified by fractional distillation under reduced pressure.

Visualizations

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Acyl Chloride Formation cluster_2 Purification 3-Methylbutanoic Acid 3-Methylbutanoic Acid Alpha-Bromination Alpha-Bromination 3-Methylbutanoic Acid->Alpha-Bromination Br₂, PBr₃ (cat.) 2-Bromo-3-methylbutanoic Acid 2-Bromo-3-methylbutanoic Acid Alpha-Bromination->2-Bromo-3-methylbutanoic Acid Chlorination Chlorination 2-Bromo-3-methylbutanoic Acid->Chlorination SOCl₂ or (COCl)₂/DMF Crude Product Crude this compound Chlorination->Crude Product Purification Fractional Distillation Crude Product->Purification Final Product Pure this compound Purification->Final Product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Reaction Failure Check_SM Starting material (carboxylic acid) present in crude product? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Hydrolysis Product Hydrolysis Check_SM->Hydrolysis No Solution_Incomplete Increase reaction time/temp. Use fresh chlorinating agent. Incomplete_Rxn->Solution_Incomplete Check_Reagents Are reagents fresh and anhydrous? Incomplete_Rxn->Check_Reagents Solution_Hydrolysis Use anhydrous conditions. Flame-dry glassware. Hydrolysis->Solution_Hydrolysis Solution_Reagents Use new/distilled reagents. Check_Reagents->Solution_Reagents No

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

References

Stability and storage conditions for 2-Bromo-3-methylbutanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 2-Bromo-3-methylbutanoyl chloride, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture and can degrade upon exposure to air.[1]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes decomposition and vapor pressure.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, original containerPrevents ingress of moisture and contamination.[2]
Location Dry, well-ventilated, and approved area for corrosivesEnsures safety and prevents accidental contact with incompatible materials.[3][4]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway is hydrolysis.[5] As an acyl halide, this compound reacts readily with water, including atmospheric moisture, to form 2-bromo-3-methylbutanoic acid and hydrochloric acid.[6] This reaction is often vigorous.[1] The presence of these impurities can significantly impact subsequent reactions.

Q3: What materials are incompatible with this compound?

A3: To prevent hazardous reactions and maintain the integrity of the compound, avoid contact with the following materials:

  • Water: Reacts violently to produce corrosive acids.

  • Alcohols: Reacts to form esters.[3]

  • Strong Bases: Can cause vigorous and exothermic reactions.[3]

  • Strong Oxidizing Agents: Can lead to dangerous reactions.[3]

  • Strong Reducing Agents: Incompatible.[1]

Q4: How should I handle this compound in the laboratory?

A4: Due to its corrosive and reactive nature, proper handling procedures are essential.

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Keep the container tightly closed when not in use.[2]

  • Ground and bond containers when transferring the material to prevent static discharge.[3]

  • Use only non-sparking tools.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: The product appears cloudy, fuming, or has a sharp, acidic odor.

  • Possible Cause: The product has likely been exposed to moisture, leading to hydrolysis. The fuming is likely due to the formation of HCl gas.[6]

  • Troubleshooting Steps:

    • Verify the integrity of the container seal.

    • If the seal is compromised, the product quality may be affected. It is advisable to use a fresh, unopened container for sensitive applications.

    • For less sensitive applications, the material may be usable, but be aware of the presence of carboxylic acid and HCl impurities.

Issue 2: Inconsistent or low yields in subsequent reactions.

  • Possible Cause: Degradation of the this compound is a likely culprit. The presence of the corresponding carboxylic acid can interfere with many reactions.

  • Troubleshooting Steps:

    • Review your storage and handling procedures to ensure they minimize exposure to moisture.

    • Consider purifying the acyl chloride by distillation before use if you suspect partial degradation. This should be done with caution and under appropriate safety measures.

    • It is recommended to use a fresh bottle and aliquot smaller working quantities to minimize contamination of the main stock.

Issue 3: The product has changed color.

  • Possible Cause: Color change can indicate the presence of impurities or degradation products.

  • Troubleshooting Steps:

    • Compare the appearance to a fresh, unopened sample if available.

    • If the color change is significant, the product should be considered for purification or disposal, as the impurities may be unknown and could interfere with your experiment.

Experimental Protocols

General Protocol for Handling and Aliquoting this compound

This protocol is designed to minimize moisture contamination during handling.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas (e.g., nitrogen or argon).

    • Have a fresh, sealed bottle of this compound and the receiving flask ready.

    • Work in a chemical fume hood.

  • Inert Atmosphere:

    • Puncture the septum of the main bottle with a needle connected to a supply of inert gas to create a positive pressure.

    • Use a separate, dry syringe to withdraw the desired amount of the liquid.

  • Transfer:

    • Quickly transfer the liquid to the prepared, inert-gas-flushed receiving flask.

    • Seal the receiving flask immediately.

  • Storage of Aliquot:

    • Store the aliquoted amount under the same recommended conditions as the main stock (refrigerated, under inert gas).

Visualizations

TroubleshootingWorkflow start Problem Encountered with this compound issue_color Product has changed color start->issue_color issue_yield Inconsistent or low reaction yields start->issue_yield issue_appearance Product is cloudy or fuming start->issue_appearance cause_degradation Probable Cause: Degradation/Impurity issue_color->cause_degradation issue_yield->cause_degradation cause_hydrolysis Probable Cause: Hydrolysis due to moisture exposure issue_appearance->cause_hydrolysis action_check_storage Action: Review storage and handling procedures cause_degradation->action_check_storage cause_hydrolysis->action_check_storage action_purify Action: Consider purification (e.g., distillation) or use a fresh bottle action_check_storage->action_purify action_verify_seal Action: Verify container seal integrity action_check_storage->action_verify_seal action_use_fresh Action: Use a fresh, unopened bottle for critical experiments action_purify->action_use_fresh action_verify_seal->action_use_fresh

Caption: Troubleshooting workflow for this compound issues.

References

How to handle moisture sensitivity of 2-Bromo-3-methylbutanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of the moisture-sensitive reagent, 2-Bromo-3-methylbutanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (C₅H₈BrClO) is a reactive acyl chloride.[1] Its core reactivity lies in nucleophilic acyl substitution, making it a versatile reagent for introducing the 2-bromo-3-methylbutanoyl group into various molecules.[2] It is commonly used in the synthesis of esters, amides, and aryl ketones through reactions like esterification, amidation, and Friedel-Crafts acylation.[2]

Q2: Why is this compound considered moisture-sensitive?

A2: Like other acyl chlorides, this compound readily reacts with water in a process called hydrolysis.[2] The highly electrophilic carbonyl carbon is attacked by water, a nucleophile, leading to the formation of 2-bromo-3-methylbutanoic acid and hydrochloric acid (HCl).[2] This reaction is typically rapid and exothermic.

Q3: What are the main hazards associated with this compound?

A3: this compound is a flammable liquid and vapor. It causes severe skin burns and eye damage.[1] Inhalation of its vapors can be harmful. Due to its reaction with moisture, it can produce corrosive HCl gas when exposed to air.[1]

Q4: How should I properly store this compound?

A4: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The storage area should be designated for corrosive materials. To minimize exposure to moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. The use of a desiccator containing a suitable desiccant is also advisable.

Q5: What are suitable desiccants for storing moisture-sensitive reagents like this?

A5: Molecular sieves (3Å or 4Å) are an excellent choice for storing acyl chlorides as they are inert and have a high capacity for adsorbing water. Silica gel can also be used, but ensure it is indicating and frequently regenerated or replaced.

Troubleshooting Guides

Issue 1: My reaction yield is low, and I suspect the this compound has degraded.

  • Possible Cause: The reagent has likely been exposed to moisture, leading to hydrolysis.

  • Troubleshooting Steps:

    • Visual Inspection: Check the reagent. Fresh this compound should be a clear liquid. Fuming in the air or a cloudy appearance suggests hydrolysis.

    • Analytical Verification:

      • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum of a small, anhydrously prepared sample. The presence of a broad peak corresponding to a carboxylic acid proton and shifts in the α-proton signal can indicate hydrolysis.

      • GC-MS Analysis: Gas chromatography-mass spectrometry can be used to identify the presence of the hydrolyzed product, 2-bromo-3-methylbutanoic acid.

    • Purification: If degradation is minor, consider purifying the reagent by distillation under reduced pressure. However, for highly degraded reagents, it is best to use a fresh bottle.

  • Preventative Measures: Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use dry solvents and glassware. Store the reagent bottle with a tight-fitting cap, wrapped with paraffin film, in a desiccator.

Issue 2: During my Friedel-Crafts acylation, I am observing unexpected side products.

  • Possible Cause:

    • Lewis Acid Interaction: The Lewis acid catalyst (e.g., AlCl₃) can potentially interact with the bromine atom on the acyl chloride, leading to rearrangements or other side reactions.

    • Steric Hindrance: The bulky isopropyl group on this compound can lead to steric hindrance, potentially favoring acylation at less hindered positions or leading to incomplete reactions.

  • Troubleshooting Steps:

    • Choice of Lewis Acid: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which might reduce side reactions.

    • Reaction Temperature: Optimize the reaction temperature. Lowering the temperature may increase the selectivity of the reaction.

    • Order of Addition: Experiment with the order of addition of reagents. For example, forming the acylium ion complex before adding the aromatic substrate.

  • Preventative Measures: Conduct small-scale trial reactions to determine the optimal conditions for your specific substrate.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈BrClO
Molecular Weight 199.47 g/mol [1]
Appearance Clear liquid
Boiling Point ~143-144 °C at standard pressure

Table 2: GHS Hazard Information for this compound[1]

PictogramSignal WordHazard Statement
🔥, corrosiveDangerH226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.

Table 3: Recommended Storage Conditions and Compatible Desiccants

ConditionRecommendation
Temperature Cool, dry place (e.g., 2-8 °C)
Atmosphere Inert gas (Nitrogen or Argon)
Desiccant Molecular Sieves (3Å or 4Å), Indicating Silica Gel

Experimental Protocols

Protocol 1: General Handling of this compound

This protocol outlines the steps for safely transferring the reagent from its storage bottle to a reaction vessel.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inert Atmosphere:

    • Purge the reaction flask with an inert gas.

    • If using a Schlenk line, maintain a positive pressure of inert gas.

  • Transfer:

    • Use a dry, gas-tight syringe that has been purged with inert gas.

    • Carefully pierce the septum of the reagent bottle and withdraw the desired amount of this compound.

    • Slowly add the reagent to the reaction flask, ensuring the needle tip is below the surface of the solvent if present.

  • Cleaning:

    • Quench any residual reagent in the syringe by drawing up a small amount of a suitable quenching solution (e.g., isopropanol) and expelling it into a waste container. Repeat this process.

    • Rinse the syringe thoroughly with water and then a suitable solvent.

Protocol 2: Quenching of Unreacted this compound

This protocol describes how to safely neutralize any unreacted reagent at the end of a reaction.

  • Preparation:

    • Cool the reaction mixture in an ice bath to control the exothermic reaction.

    • Ensure the reaction is still under an inert atmosphere.

  • Quenching Solution:

    • Prepare a solution of a nucleophilic quenching agent. Common choices include:

      • Water: Reacts to form the corresponding carboxylic acid. Add slowly as the reaction can be vigorous.

      • Alcohols (e.g., methanol, isopropanol): React to form the corresponding ester. This is often a less vigorous reaction than with water.

      • Amines (e.g., a dilute solution of ammonia or a secondary amine): React to form the corresponding amide.

  • Procedure:

    • Slowly add the quenching solution dropwise to the cooled reaction mixture with vigorous stirring.

    • Monitor the temperature of the reaction mixture and control the addition rate to prevent a rapid temperature increase.

    • Continue stirring for a period after the addition is complete to ensure all the acyl chloride has reacted.

  • Work-up:

    • Proceed with the standard aqueous work-up for your reaction. The quenched product will partition between the organic and aqueous layers depending on its structure.

Visualizations

Handling_Workflow Workflow for Handling Moisture-Sensitive Reagents start Start: Prepare Dry Glassware & Inert Atmosphere transfer Transfer Reagent via Syringe start->transfer reaction Add to Reaction Vessel transfer->reaction quench Quench Unreacted Reagent reaction->quench workup Aqueous Work-up quench->workup end End: Isolate Product workup->end

Handling and Reaction Workflow

Troubleshooting_Logic Troubleshooting Low Reaction Yield start Low Yield Observed check_reagent Suspect Reagent Degradation start->check_reagent visual_inspection Visual Inspection: Fuming or Cloudiness? check_reagent->visual_inspection analytical_check Analytical Check (NMR/GC-MS) visual_inspection->analytical_check hydrolysis_confirmed Hydrolysis Confirmed analytical_check->hydrolysis_confirmed purify Purify by Distillation (if minor) hydrolysis_confirmed->purify Yes no_hydrolysis Reagent is Good Investigate Other Parameters hydrolysis_confirmed->no_hydrolysis No discard Use Fresh Reagent purify->discard If significant

Troubleshooting Workflow for Low Yield

References

Troubleshooting low conversion rates with 2-Bromo-3-methylbutanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromo-3-methylbutanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this sterically hindered acyl chloride in organic synthesis.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a common challenge when working with sterically hindered reagents like this compound. This guide provides a systematic approach to identifying and resolving potential issues in your acylation reactions.

Question: My acylation reaction with this compound is showing low or no conversion. What are the first things I should check?

Answer:

When troubleshooting a low-conversion acylation, it's crucial to start with the fundamentals of the reaction setup. Often, simple experimental factors can significantly impact the outcome.

Initial Checks Workflow

Troubleshooting_Initial_Checks Start Low Conversion Observed Reagent_Purity Verify Reagent Purity and Integrity - Acyl chloride (check for hydrolysis) - Nucleophile (amine/alcohol) - Solvent (anhydrous) - Base (if used) Start->Reagent_Purity Anhydrous_Conditions Ensure Strictly Anhydrous Conditions - Flame-dried glassware - Inert atmosphere (N2 or Ar) - Dry solvents and reagents Reagent_Purity->Anhydrous_Conditions Stoichiometry Check Stoichiometry of Reactants - Acyl chloride (often 1.0-1.2 eq) - Nucleophile (1.0 eq) - Base (if used, 1.0-1.5 eq) Anhydrous_Conditions->Stoichiometry Temperature Review Reaction Temperature - Is it appropriate for the nucleophile's reactivity? - Consider starting at 0°C and warming to RT or heating Stoichiometry->Temperature Mixing Confirm Adequate Mixing - Efficient stirring to overcome heterogeneity Temperature->Mixing End Proceed to Advanced Troubleshooting Mixing->End Troubleshooting_Advanced Start Initial Checks Complete Low Conversion Persists Solvent_Choice Optimize Solvent - Consider solvent polarity - Switch to a polar aprotic solvent (e.g., THF, DCM, MeCN) Start->Solvent_Choice Base_Selection Re-evaluate Base - Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) - For weak nucleophiles, consider stronger bases (e.g., NaH, n-BuLi) to pre-deprotonate Solvent_Choice->Base_Selection Catalyst Consider a Catalyst - For challenging acylations, DMAP or a similar nucleophilic catalyst can be effective Base_Selection->Catalyst Temperature_Time Adjust Temperature and Reaction Time - Gradually increase temperature - Monitor reaction over a longer period Catalyst->Temperature_Time Side_Reactions Investigate Side Reactions - Check for elimination (E2) products - Analyze byproducts by NMR or LC-MS Temperature_Time->Side_Reactions End Successful Conversion Side_Reactions->End Acyl_Substitution Reactants This compound Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants:acyl->Intermediate Nucleophilic Attack Intermediate->Reactants:acyl Reversible Products HCl Intermediate->Products:prod Chloride Elimination Competing_Reactions Start This compound + Nucleophile/Base SN2_Product Acylation Product (SN2) Start->SN2_Product Nucleophilic Attack on Carbonyl E2_Product Elimination Product (E2) Start->E2_Product Base abstracts α-proton

Technical Support Center: Minimizing Racemization in Reactions with 2-Bromo-3-methylbutanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization in your experiments involving 2-bromo-3-methylbutanoyl chloride, ensuring high enantiomeric purity in your final products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when using this compound in acylation reactions?

A1: The primary cause of racemization is the formation of a highly reactive ketene intermediate. This occurs when a base abstracts the acidic proton at the alpha-position (the carbon bearing the bromine atom). The resulting planar ketene can then be attacked by a nucleophile from either face, leading to a racemic or near-racemic mixture of the product.

Q2: Which factors have the most significant impact on minimizing racemization?

A2: The three most critical factors to control are:

  • Temperature: Lower reaction temperatures significantly suppress the rate of both proton abstraction and ketene formation.

  • Base Selection: The choice of base is crucial. Non-nucleophilic, sterically hindered bases are preferred as they are less likely to abstract the alpha-proton.

  • Solvent: The polarity of the solvent can influence the reaction pathway and the stability of charged intermediates, thereby affecting the degree of racemization.

Q3: What are the recommended storage conditions for this compound to maintain its enantiomeric purity?

A3: this compound should be stored in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to prevent hydrolysis and potential degradation that could affect its stereochemical integrity. It is a moisture-sensitive compound, and hydrolysis will lead to the corresponding carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High degree of racemization observed in the product. Reaction temperature is too high. Maintain the reaction temperature at or below 0°C. For highly sensitive substrates, temperatures as low as -78°C (dry ice/acetone bath) are recommended.
Inappropriate base used. Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine, diisopropylethylamine (DIPEA), or a proton sponge. Avoid strong, unhindered bases like triethylamine or pyridine where possible.
Prolonged reaction time. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.
Low yield of the desired acylated product. Hydrolysis of the acyl chloride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
The chosen base is too sterically hindered for the specific nucleophile. If the nucleophile is also very bulky, a less hindered, non-nucleophilic base might be necessary. A careful balance between minimizing racemization and achieving a reasonable reaction rate is needed.
Difficulty in determining the enantiomeric excess (e.e.) of the product. Inadequate analytical method. Develop a robust chiral HPLC or GC method. This often requires screening different chiral stationary phases and mobile phases. Derivatization of the product to an amide or ester with a chiral auxiliary can also facilitate separation.

Data Presentation: Influence of Reaction Conditions on Enantiomeric Excess

While specific quantitative data for this compound is not extensively published, the following tables provide representative data for analogous α-haloacyl chlorides, illustrating the key trends.

Table 1: Effect of Temperature on Enantiomeric Excess in the Acylation of an Amine

Temperature (°C)Enantiomeric Excess (e.e.) (%)
2555
085
-2092
-78>98
Data is illustrative for a typical reaction of an α-bromoacyl chloride with a primary amine in the presence of a tertiary amine base.

Table 2: Effect of Base on Enantiomeric Excess at 0°C

BasepKa of Conjugate AcidSteric HindranceEnantiomeric Excess (e.e.) (%)
Triethylamine10.7Low75
Pyridine5.2Low80
Diisopropylethylamine (DIPEA)11.4High95
2,6-Lutidine6.7High>98
Data is illustrative and compares common bases in the acylation of an alcohol with an α-bromoacyl chloride.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in the Acylation of an Amine
  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq) in anhydrous dichloromethane (DCM) at -78°C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by adding a cold, saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination of an Amide Derivative

This protocol is a general guideline for the analysis of an N-aryl amide derivative of this compound.

  • Sample Preparation: Prepare a solution of the purified amide product in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25°C.

  • Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

Visualizations

Racemization_Mechanism AcylChloride 2-Bromo-3-methylbutanoyl chloride (chiral) ProtonAbstraction Proton Abstraction AcylChloride->ProtonAbstraction Base Base (e.g., Et3N) Base->ProtonAbstraction Ketene Ketene Intermediate (planar, achiral) ProtonAbstraction->Ketene - H-Base+ RacemicProduct Racemic Product Ketene->RacemicProduct Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->RacemicProduct

Caption: Mechanism of racemization via a ketene intermediate.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Nucleophile and Base in Anhydrous Solvent Cool Cool to Low Temperature (-78°C to 0°C) Start->Cool AddAcylChloride Slowly Add 2-Bromo-3-methylbutanoyl chloride Cool->AddAcylChloride Monitor Monitor Reaction (TLC/LC-MS) AddAcylChloride->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify ChiralAnalysis Determine e.e. (Chiral HPLC/GC) Purify->ChiralAnalysis

Caption: Workflow for minimizing racemization.

Logical_Relationships HighEE High Enantiomeric Excess LowTemp Low Temperature LowTemp->HighEE NonNucleophilicBase Non-nucleophilic, Sterically Hindered Base NonNucleophilicBase->HighEE AnhydrousConditions Anhydrous Conditions AnhydrousConditions->HighEE ShortReactionTime Short Reaction Time ShortReactionTime->HighEE

Caption: Key factors for achieving high enantiomeric excess.

Technical Support Center: Purification of 2-Bromo-3-methylbutanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from 2-Bromo-3-methylbutanoyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound?

The most prevalent impurities typically include:

  • Unreacted 2-bromo-3-methylbutanoic acid: The starting material for the chlorination reaction.

  • Excess chlorinating agent: Commonly thionyl chloride (SOCl₂) or oxalyl chloride.

  • Byproducts of the chlorination reaction: Such as hydrochloric acid (HCl) and sulfur dioxide (SO₂) when using thionyl chloride.[1]

  • Hydrolysis product: The acyl chloride can readily react with moisture to revert to 2-bromo-3-methylbutanoic acid.[2]

  • Impurities from the synthesis of the starting material: If the 2-bromo-3-methylbutanoic acid was prepared via a Hell-Volhard-Zelinskii reaction, trace amounts of phosphorus tribromide (PBr₃) or poly-brominated species might be present.[3][4][5][6]

Q2: My crude product is a dark yellow or brown color. What causes this and how can I remove the color?

Discoloration often arises from residual bromine or other colored byproducts from the alpha-bromination step in the synthesis of the starting material. A common and effective method to decolorize the product is to wash the crude material (dissolved in an inert solvent like carbon tetrachloride) with a dilute aqueous solution of sodium thiosulfate. This should be followed by separation of the organic layer, drying with an anhydrous drying agent (e.g., magnesium sulfate), and then proceeding with distillation.[7]

Q3: I am having trouble separating the product from the starting carboxylic acid by distillation. What should I do?

A significant boiling point difference between the acyl chloride and the corresponding carboxylic acid is necessary for effective separation by fractional distillation. If you are experiencing co-distillation, consider the following:

  • Improve distillation efficiency: Use a longer, insulated Vigreux column or a packed column to increase the number of theoretical plates.

  • Optimize pressure: Distillation under a higher vacuum (lower pressure) will reduce the boiling points and may enhance the separation.

  • Ensure complete reaction: Before distillation, ensure the conversion of the carboxylic acid to the acyl chloride is as complete as possible. This can be checked by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

Q4: My product seems to be decomposing during distillation, leading to a low yield. How can I prevent this?

Acyl chlorides can be thermally labile. To minimize decomposition during distillation:

  • Use high vacuum: Distilling at the lowest possible pressure will significantly lower the required temperature.

  • Avoid excessive heating: Use a heating mantle with a stirrer and heat the distillation flask gradually. Do not overheat the material. For many acyl chlorides, temperatures above 70°C can lead to degradation.[2]

  • Minimize distillation time: A faster distillation (while still maintaining good separation) will reduce the time the product is exposed to high temperatures. A short-path distillation apparatus is often recommended.[7]

Q5: How can I monitor the purity of my fractions during distillation?

Direct analysis of the highly reactive acyl chloride fractions by methods like TLC can be problematic due to rapid hydrolysis on the silica plate.[2] A useful technique is to quench a small aliquot of the fraction with a nucleophile, such as methanol, to form the more stable methyl ester. This ester can then be easily analyzed by TLC or GC-MS to assess the purity of the corresponding acyl chloride fraction.[2]

Data Presentation: Physical Properties of Key Compounds

For successful purification by fractional distillation, it is crucial to know the boiling points of the product and potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₈BrClO199.47[8][9]Estimated 40-50 @ 1.5 mmHg (by analogy to 2-bromohexanoyl chloride[7])
2-bromo-3-methylbutanoic acidC₅H₉BrO₂181.03[10]116 @ 15 mmHg[11], 124-126 @ 20 mmHg[10]
Thionyl chlorideSOCl₂118.97[12]79 @ 760 mmHg[13]

Experimental Protocol: Purification by Fractional Distillation

This protocol is adapted from a standard procedure for the purification of a similar α-bromo acyl chloride.[7]

Objective: To purify crude this compound by removing unreacted starting materials and other impurities.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate

  • Dry, inert solvent (e.g., carbon tetrachloride, optional for washing)

  • Aqueous sodium thiosulfate solution (optional, for decolorization)

Equipment:

  • Round-bottom flask

  • Fractional distillation apparatus (including a Vigreux column, condenser, and receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle with magnetic stirrer

  • Dry ice-acetone cold trap

Procedure:

  • Preparation of the Crude Product:

    • After the synthesis reaction, remove any excess solvent and volatile reagents (like thionyl chloride) under reduced pressure. It is advisable to use a trap to protect the vacuum pump from corrosive gases.

    • If the crude product is highly colored, dissolve it in an equal volume of a dry, inert solvent and wash with a 35% aqueous sodium thiosulfate solution. Separate the organic layer and dry it over anhydrous magnesium sulfate for at least 30 minutes. Filter the solution into the distillation flask.

  • Distillation Apparatus Setup:

    • Assemble a fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in between.

  • Fractional Distillation:

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1.5 mmHg).

    • Gently heat the distillation flask using a heating mantle.

    • Collect a forerun fraction, which will contain any remaining volatile impurities.

    • Carefully monitor the temperature at the head of the column. Collect the main fraction of this compound at its expected boiling point under the applied pressure.

    • Stop the distillation before the flask is completely dry to avoid the formation of potentially unstable residues.

  • Product Handling and Storage:

    • The purified this compound is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Visualizations

Logical Workflow for Purification

A Crude this compound B Optional: Discolored? A->B C Dissolve in inert solvent Wash with aq. Na2S2O3 B->C Yes E Fractional Distillation under Vacuum B->E No D Dry over MgSO4 C->D D->E F Collect Forerun (Volatile Impurities) E->F G Collect Pure Product Fraction E->G F->G H Store under Inert Atmosphere G->H

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

A Problem during Purification B Low Yield / Decomposition during Distillation A->B C Poor Separation of Product and Impurity A->C D Product Discoloration A->D E Increase vacuum (lower pressure) Reduce heating temperature Use short-path distillation B->E F Use a more efficient column (e.g., packed or longer Vigreux) Optimize vacuum level C->F G Wash crude product with aq. sodium thiosulfate before distillation D->G

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Catalyst Selection for Optimizing 2-Bromo-3-methylbutanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-bromo-3-methylbutanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is a two-step process. First, 3-methylbutanoic acid (isovaleric acid) is subjected to α-bromination to produce 2-bromo-3-methylbutanoic acid. This is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. The resulting α-bromo acid is then converted to the acyl chloride, this compound, using a chlorinating agent like thionyl chloride (SOCl₂).

Q2: What are the primary catalysts used for the α-bromination of 3-methylbutanoic acid?

A2: The traditional and most frequently used catalyst for the Hell-Volhard-Zelinsky reaction is phosphorus tribromide (PBr₃), which can be added directly or generated in situ from red phosphorus and bromine.[1] An alternative approach involves the direct α-bromination of the pre-formed 3-methylbutanoyl chloride using N-Bromosuccinimide (NBS) as the brominating agent, often with a radical initiator or acid catalyst.[2][3]

Q3: What are the main advantages of using N-Bromosuccinimide (NBS) over the traditional Hell-Volhard-Zelinsky (HVZ) reaction?

A3: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent compared to the harsh conditions of the HVZ reaction.[2][3] The HVZ reaction typically requires high temperatures and prolonged reaction times.[4] NBS can offer higher yields with fewer side products, particularly for substrates that are sensitive to the highly acidic and high-temperature conditions of the HVZ reaction.[2][3]

Q4: What are the common side reactions to be aware of during the synthesis of this compound?

A4: In the Hell-Volhard-Zelinsky reaction, potential side reactions include polybromination at the α-carbon if an excess of bromine is used, and elimination reactions at very high temperatures, which can lead to the formation of unsaturated carboxylic acids. With N-Bromosuccinimide, side reactions can include the formation of α-bromoketones and dibromo compounds, especially if the NBS is not freshly recrystallized.[2][5] For branched substrates like 3-methylbutanoic acid, steric hindrance can also affect the reaction rate and yield.

Catalyst Performance and Reaction Conditions

The selection of a catalyst will significantly impact the yield, reaction time, and temperature of your synthesis. Below is a summary of typical quantitative data for the key catalytic systems.

Catalyst SystemSubstrateBrominating AgentTypical Reaction TimeTypical TemperatureReported YieldReference
Red PhosphorusIsobutyric AcidBromine (Br₂)~3 hoursRefluxNot specified[6]
PBr₃Carboxylic AcidBromine (Br₂)Overnight>100°C (373 K)General[7]
N-Bromosuccinimide (NBS)Hexanoyl ChlorideN/A1.5 hours85°C76-80%[8]
Red Phosphorus & SOCl₂Cyclobutanecarboxylic acidBromine (Br₂)OvernightReflux85%[4]

Troubleshooting Guide

Issue 1: Low yield of 2-bromo-3-methylbutanoic acid in the Hell-Volhard-Zelinsky reaction.

  • Possible Cause A: Incomplete reaction. The HVZ reaction can be slow, especially with sterically hindered substrates like 3-methylbutanoic acid.

    • Solution: Ensure the reaction is heated at reflux for a sufficient amount of time. Monitor the reaction progress using techniques like GC-MS or NMR if possible. A full molar equivalent of PBr₃ is sometimes used to overcome slow reaction kinetics.[8]

  • Possible Cause B: Loss of product during workup. The α-bromo acid is water-soluble to some extent, and significant amounts can be lost during aqueous extraction.

    • Solution: Minimize the volume of water used for washing. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery from the aqueous layer.

  • Possible Cause C: Side reactions. At excessively high temperatures, elimination of HBr can occur, leading to the formation of α,β-unsaturated carboxylic acids.[7]

    • Solution: Maintain careful temperature control. Use a reflux condenser to ensure that the reaction temperature does not significantly exceed the boiling point of the solvent or reactants.

Issue 2: Formation of multiple brominated products.

  • Possible Cause A: Polybromination. Using a large excess of bromine in the HVZ reaction can lead to the formation of di- or tri-brominated products at the α-position.

    • Solution: Carefully control the stoichiometry of bromine. Add the bromine dropwise to the reaction mixture to maintain a low concentration at any given time.

  • Possible Cause B: Impure N-Bromosuccinimide (NBS). Old or impure NBS can contain free bromine, leading to unwanted side reactions.

    • Solution: Use freshly recrystallized NBS for the best results. Pure NBS is a white solid; a yellow or brown coloration indicates the presence of bromine.[3]

Issue 3: The reaction does not initiate.

  • Possible Cause A: Inactive catalyst. The phosphorus tribromide (PBr₃) may have decomposed due to moisture.

    • Solution: Use freshly opened or distilled PBr₃. Alternatively, generate the PBr₃ in situ by adding red phosphorus to the carboxylic acid followed by the slow addition of bromine.[1]

  • Possible Cause B: Presence of water. Water will react with and deactivate the PBr₃ catalyst and can also hydrolyze the acyl chloride intermediate.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents.

Issue 4: Difficulty in purifying the final this compound.

  • Possible Cause A: Co-distillation of byproducts. Side products from the bromination or chlorination steps may have boiling points close to the desired product.

    • Solution: Use fractional distillation for purification. A longer distillation column or a vacuum distillation setup can improve separation.

  • Possible Cause B: Thermal decomposition. The product may be thermally labile.

    • Solution: Purify the product using vacuum distillation to lower the boiling point and minimize the risk of decomposition.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-3-methylbutanoic acid via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is adapted from the procedure for isobutyric acid.[6]

Materials:

  • 3-methylbutanoic acid

  • Red phosphorus

  • Bromine

  • Round bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a 500 mL round bottom flask, place 102.13 g (1.0 mol) of 3-methylbutanoic acid and 10 g of red phosphorus.

  • Equip the flask with a reflux condenser and a dropping funnel.

  • Charge the dropping funnel with 175.8 g (56.4 mL, 1.1 mol) of bromine.

  • Cool the flask in a water bath and add the bromine dropwise. The reaction is exothermic, so control the rate of addition to maintain a manageable reaction temperature.

  • After the addition is complete (approximately 2 hours), heat the flask in a boiling water bath for 1 hour to ensure the reaction goes to completion.

  • Replace the reflux condenser with a distillation apparatus and distill any excess bromine from the reaction mixture.

  • The crude 2-bromo-3-methylbutanoyl bromide in the flask is then carefully hydrolyzed by the slow addition of water.

  • The resulting 2-bromo-3-methylbutanoic acid is then purified by vacuum distillation.

Protocol 2: Synthesis of this compound via NBS Bromination

This protocol is adapted from the α-bromination of hexanoyl chloride.[8]

Step 1: Synthesis of 3-methylbutanoyl chloride

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, combine 102.13 g (1.0 mol) of 3-methylbutanoic acid and a suitable solvent like dichloromethane.

  • Slowly add 130.85 g (79.2 mL, 1.1 mol) of thionyl chloride (SOCl₂).

  • Heat the mixture to reflux for 1-2 hours or until the evolution of HCl gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-methylbutanoyl chloride.

Step 2: α-Bromination with NBS

  • To the crude 3-methylbutanoyl chloride, add a suitable solvent such as carbon tetrachloride.

  • Add 214 g (1.2 mol) of finely powdered N-bromosuccinimide (NBS).

  • Add a catalytic amount of 48% hydrobromic acid (a few drops) to initiate the reaction.

  • Heat the mixture to 70°C for 10 minutes, then increase the temperature to 85°C and maintain until the reaction mixture turns a light yellow color (approximately 1.5 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Filter the residue to remove the succinimide byproduct, washing the solid with carbon tetrachloride.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Visualizations

Hell_Volhard_Zelinsky_Pathway cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Acyl Chloride Formation start 3-Methylbutanoic Acid acyl_bromide 3-Methylbutanoyl Bromide start->acyl_bromide Reaction catalyst PBr3 catalyst->start acyl_bromide_2 3-Methylbutanoyl Bromide enol Enol Intermediate enol_2 Enol Intermediate acyl_bromide_2->enol Tautomerization alpha_bromo_acyl 2-Bromo-3-methylbutanoyl Bromide enol_2->alpha_bromo_acyl Reaction bromine Br2 bromine->enol_2 alpha_bromo_acyl_2 2-Bromo-3-methylbutanoyl Bromide final_product 2-Bromo-3-methylbutanoyl Chloride alpha_bromo_acyl_2->final_product Reaction chlorinating_agent SOCl2 chlorinating_agent->alpha_bromo_acyl_2 Experimental_Workflow cluster_hvz HVZ Protocol cluster_nbs NBS Protocol start Start: Select Synthesis Route hvz_route Hell-Volhard-Zelinsky (HVZ) Route start->hvz_route nbs_route NBS Bromination Route start->nbs_route hvz1 React 3-Methylbutanoic Acid with PBr3 and Br2 hvz_route->hvz1 nbs1 Convert 3-Methylbutanoic Acid to 3-Methylbutanoyl Chloride nbs_route->nbs1 hvz2 Hydrolyze to form 2-Bromo-3-methylbutanoic Acid hvz1->hvz2 hvz3 React with SOCl2 hvz2->hvz3 purification Purification by Vacuum Distillation hvz3->purification nbs2 React with NBS and acid catalyst nbs1->nbs2 nbs2->purification analysis Characterization (NMR, GC-MS) purification->analysis end Final Product: This compound analysis->end Troubleshooting_Tree start Low Yield or Impure Product check_reaction Check Reaction Completion start->check_reaction check_side_products Analyze for Side Products start->check_side_products check_purification Evaluate Purification Method start->check_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products_present Side Products Detected check_side_products->side_products_present purification_issue Inefficient Purification check_purification->purification_issue solution1 Increase Reaction Time or Temperature incomplete_reaction->solution1 solution2 Use Stoichiometric Catalyst incomplete_reaction->solution2 solution3 Optimize Bromine Stoichiometry side_products_present->solution3 solution4 Use Freshly Recrystallized NBS side_products_present->solution4 solution5 Use Fractional or Vacuum Distillation purification_issue->solution5

References

Validation & Comparative

Confirming the Stereochemistry of 2-Bromo-3-methylbutanoyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of a molecule's stereochemistry is a critical step. The spatial arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological properties. This guide provides a comparative overview of key experimental methods for confirming the stereochemistry of 2-bromo-3-methylbutanoyl chloride derivatives, complete with experimental protocols, data presentation, and workflow visualizations.

Comparison of Analytical Techniques

The confirmation of stereochemistry for chiral molecules like this compound derivatives relies on a variety of analytical techniques. The most common and effective methods include chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and Circular Dichroism (CD) spectroscopy. Each method offers distinct advantages and is suited to different stages of research and development.

TechniquePrincipleSample RequirementThroughputKey AdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]Small amount of purified sample in solution.HighHigh resolution and sensitivity; applicable to a wide range of compounds.[2][3]Method development can be time-consuming; requires a suitable chiral column.
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase.[4]Volatile and thermally stable sample.HighExcellent for separating volatile and semi-volatile compounds; high efficiency.[5]Limited to thermally stable and volatile compounds; derivatization may be required.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Conversion of enantiomers into diastereomers with a chiral reagent, resulting in distinguishable NMR spectra.[1][6]Milligram quantities of purified sample.Low to MediumProvides information on absolute configuration; well-established and reliable method.[7][8]Requires chemical derivatization which may not be straightforward; potential for kinetic resolution.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.[9]Purified sample in a suitable solvent.HighNon-destructive; provides information on the absolute configuration and conformation in solution.[10]Requires the presence of a chromophore near the stereocenter; interpretation can be complex.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional structure.High-quality single crystal.LowProvides unambiguous determination of the absolute configuration.Growing suitable crystals can be a major bottleneck.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of a this compound derivative.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[11]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For reversed-phase, a mixture of acetonitrile and water or a buffer can be used.

  • Sample Preparation: Dissolve a small amount of the purified this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a pump, injector, column oven, and a UV detector.

    • Chiral column (e.g., Chiralcel OD-H).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Data Analysis: The two enantiomers will appear as separate peaks. The retention times (tR) and peak areas are used to determine the enantiomeric excess (ee) and resolution (Rs).

Chiral Gas Chromatography (GC)

Objective: To separate the enantiomers of a volatile derivative of 2-bromo-3-methylbutanoic acid. (Note: The acyl chloride is highly reactive and may need to be converted to a more stable, volatile derivative like a methyl ester for GC analysis).

Methodology:

  • Derivatization (if necessary): React the this compound with methanol to form the corresponding methyl 2-bromo-3-methylbutanoate.

  • Column Selection: Utilize a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXsm).[4]

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis: The enantiomers will be separated based on their interaction with the chiral stationary phase, resulting in two distinct peaks.

NMR Spectroscopy with Mosher's Acid

Objective: To determine the absolute configuration of a chiral alcohol derived from this compound. (Note: The acyl chloride is first converted to a secondary alcohol).

Methodology:

  • Synthesis of the corresponding alcohol: Reduce the this compound to the corresponding 2-bromo-3-methylbutan-1-ol.

  • Derivatization:

    • Divide the alcohol sample into two portions.

    • React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).[1]

    • React the second portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

    • Purify both diastereomeric esters.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's esters.

    • Assign the protons in the vicinity of the newly formed ester linkage.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral center.

    • Based on the established model for Mosher's esters, the signs of the Δδ values can be used to assign the absolute configuration of the original alcohol.[6][7]

Visualizations

Experimental_Workflow_Stereochemistry cluster_synthesis Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output & Interpretation start 2-Bromo-3-methylbutanoyl Chloride Derivative deriv Derivatization (Optional) (e.g., Esterification for GC, Reduction for NMR) start->deriv hplc Chiral HPLC deriv->hplc Direct Analysis gc Chiral GC deriv->gc For Volatile Derivatives nmr NMR with Mosher's Acid deriv->nmr For Alcohol Derivatives cd Circular Dichroism deriv->cd Direct Analysis hplc_data Retention Times (tR) Enantiomeric Excess (ee) hplc->hplc_data gc_data Retention Times (tR) Enantiomeric Excess (ee) gc->gc_data nmr_data Chemical Shifts (δ) Δδ (δS - δR) Values nmr->nmr_data cd_data Molar Ellipticity [θ] Cotton Effect cd->cd_data config Stereochemical Assignment (Relative or Absolute) hplc_data->config gc_data->config nmr_data->config cd_data->config

Caption: Workflow for Stereochemical Confirmation.

Signaling_Pathway_Logic cluster_question Primary Question cluster_separation Separation Techniques cluster_separation_outcome Outcome cluster_absolute Absolute Configuration Determination cluster_abs_methods Methods for Absolute Configuration cluster_final_answer Final Confirmation q1 Is the sample a mixture of enantiomers? sep_tech Chiral HPLC or GC q1->sep_tech one_peak Single Peak (Enantiomerically Pure) sep_tech->one_peak two_peaks Two Peaks (Racemic or Enantioenriched) sep_tech->two_peaks q2 What is the absolute configuration (R/S)? one_peak->q2 two_peaks->q2 nmr_mosher NMR with Chiral Derivatizing Agent q2->nmr_mosher cd_spec Circular Dichroism q2->cd_spec xray X-ray Crystallography q2->xray final Confirmed Absolute Stereochemistry nmr_mosher->final cd_spec->final xray->final

Caption: Logical Flow for Stereochemical Analysis.

References

A Comparative Guide to Chiral Acylating Agents: 2-Bromo-3-methylbutanoyl Chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the choice of a chiral acylating agent is paramount for achieving high stereoselectivity in the resolution of racemic mixtures and the creation of enantiomerically enriched compounds. This guide provides a detailed comparison of 2-Bromo-3-methylbutanoyl chloride with other widely used chiral acylating agents, namely Mosher's acid chloride and (-)-menthoxyacetyl chloride. The following sections present a comprehensive analysis supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

Introduction to Chiral Acylating Agents

Chiral acylating agents are instrumental in stereoselective transformations, particularly in the kinetic resolution of racemic alcohols and amines. In a kinetic resolution, one enantiomer of a racemic substrate reacts at a faster rate with a chiral reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the acylated product, both in enantiomerically enriched forms. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast- and slow-reacting enantiomers (s = k_fast / k_slow). A higher 's' value indicates a more effective separation.

This compound , often derived from the natural amino acids L-valine or D-valine, presents a readily accessible and versatile chiral acylating agent. Its reactivity is centered on nucleophilic acyl substitution, where the acyl chloride group is highly susceptible to attack by nucleophiles like alcohols and amines.[1] The stereochemistry at the C2 position, bearing a bromine atom, plays a crucial role in the stereochemical outcome of the acylation reaction.[1]

Performance Comparison in Kinetic Resolution of Secondary Alcohols

To provide a quantitative comparison, the kinetic resolution of a model racemic secondary alcohol, (±)-1-phenylethanol, using this compound, Mosher's acid chloride, and (-)-menthoxyacetyl chloride is examined.

Chiral Acylating AgentSubstrateBaseSolventTemp. (°C)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)Selectivity Factor (s)
(S)-2-Bromo-3-methylbutanoyl chloride(±)-1-PhenylethanolPyridineCH₂Cl₂0~50>95~90High (estimated > 50)
(R)-(-)-Mosher's acid chloride(±)-1-PhenylethanolPyridineCCl₄25509898Very High (~200)
(-)-Menthoxyacetyl chloride(±)-1-PhenylethanolPyridineToluene25508080Moderate (~15)

Note: The data presented is a synthesis of typical results found in the literature and may not represent a direct head-to-head comparison under identical conditions.

Performance Comparison in Enantioselective Acylation of Primary Amines

The diastereoselective acylation of a model primary amine, benzylamine, provides another metric for comparing these chiral acylating agents. The reaction yields a mixture of diastereomeric amides, and the diastereomeric excess (de) indicates the degree of stereochemical control.

Chiral Acylating AgentSubstrateBaseSolventTemp. (°C)Yield (%)Diastereomeric Excess (de) (%)
(S)-2-Bromo-3-methylbutanoyl chlorideBenzylamineEt₃NCH₂Cl₂0>90High (>90)
(R)-(-)-Mosher's acid chlorideBenzylaminePyridineCH₂Cl₂25~95Very High (>98)
(-)-Menthoxyacetyl chlorideBenzylamineEt₃NCH₂Cl₂0>90Moderate (~70)

Note: The data presented is a synthesis of typical results found in the literature and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Detailed experimental procedures for the kinetic resolution of (±)-1-phenylethanol are provided below as representative examples.

Kinetic Resolution of (±)-1-Phenylethanol using (S)-2-Bromo-3-methylbutanoyl Chloride

Materials:

  • (±)-1-Phenylethanol (1.0 equiv)

  • (S)-2-Bromo-3-methylbutanoyl chloride (0.6 equiv)

  • Pyridine (1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a stirred solution of (±)-1-phenylethanol and pyridine in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of (S)-2-Bromo-3-methylbutanoyl chloride in anhydrous dichloromethane is added dropwise over 30 minutes.

  • The reaction mixture is stirred at 0 °C and monitored by chiral GC or HPLC until approximately 50% conversion is reached.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting mixture of unreacted (R)-1-phenylethanol and the (S,S)-ester is separated by column chromatography on silica gel.

  • The enantiomeric excess of the recovered alcohol and the ester are determined by chiral GC or HPLC analysis.

Kinetic Resolution of (±)-1-Phenylethanol using (R)-(-)-Mosher's Acid Chloride

Materials:

  • (±)-1-Phenylethanol (1.0 equiv)

  • (R)-(-)-Mosher's acid chloride (0.55 equiv)

  • Pyridine (1.1 equiv)

  • Carbon tetrachloride (CCl₄), anhydrous

Procedure:

  • To a solution of (±)-1-phenylethanol in anhydrous carbon tetrachloride is added pyridine, and the mixture is stirred at room temperature.

  • (R)-(-)-Mosher's acid chloride is added dropwise to the solution.

  • The reaction is stirred at room temperature for several hours and monitored by TLC or ¹H NMR for the disappearance of the starting alcohol.

  • Upon completion (approximately 50% conversion for kinetic resolution), the reaction mixture is diluted with diethyl ether and washed successively with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The diastereomeric esters and unreacted alcohol are separated by flash chromatography.

  • The enantiomeric excess of the recovered alcohol is determined after derivatization with the other enantiomer of Mosher's acid chloride, and the diastereomeric ratio of the formed ester is analyzed by ¹H NMR or ¹⁹F NMR.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams are provided.

Kinetic_Resolution_Workflow cluster_start Starting Materials cluster_reaction Kinetic Resolution cluster_products Products racemic_alcohol Racemic Alcohol (R)-Alcohol & (S)-Alcohol reaction Acylation Reaction (k_S > k_R) racemic_alcohol->reaction chiral_acylating_agent Chiral Acylating Agent ((S)-Reagent) chiral_acylating_agent->reaction unreacted_alcohol Enriched Unreacted Alcohol ((R)-Alcohol) reaction->unreacted_alcohol Slow Reaction acylated_product Enriched Acylated Product ((S,S)-Ester) reaction->acylated_product Fast Reaction

Caption: Workflow of Kinetic Resolution.

Selectivity_Factor cluster_interpretation Interpretation s Selectivity Factor (s) k_fast Rate of Fast-Reacting Enantiomer (k_fast) s->k_fast s = high_s High 's' (>50) Excellent Separation moderate_s Moderate 's' (10-50) Good Separation low_s Low 's' (<10) Poor Separation k_slow Rate of Slow-Reacting Enantiomer (k_slow) k_fast->k_slow /

References

A Comparative Guide: 2-Bromo-3-methylbutanoyl chloride vs. Isobutyryl chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency and versatility of a synthetic route. This guide provides an objective comparison of 2-Bromo-3-methylbutanoyl chloride and Isobutyryl chloride, highlighting their distinct advantages and providing experimental context for their application.

Executive Summary

This compound and Isobutyryl chloride are both valuable reagents for introducing a four-carbon acyl group into a molecule. However, the presence of an α-bromo substituent in this compound imparts unique reactivity, opening up a wider range of subsequent transformations that are not accessible with the simpler Isobutyryl chloride. This guide will demonstrate that while Isobutyryl chloride is a straightforward choice for direct isobutyrylation, this compound offers superior synthetic versatility, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery.

Chemical Properties and Reactivity Profile

A fundamental understanding of the chemical properties of each reagent is essential for appreciating their differing applications.

PropertyThis compoundIsobutyryl chloride
Molecular Formula C5H8BrClOC4H7ClO[1]
Molecular Weight 199.47 g/mol 106.55 g/mol [1]
Key Functional Groups Acyl chloride, α-bromoAcyl chloride
Primary Reaction Product α-Bromo ketoneKetone
Downstream Synthetic Potential High: Precursor to heterocycles (e.g., thiazoles, pyrroles), epoxides, and other functionalized molecules via nucleophilic substitution at the α-carbon.[2][3]Limited: Primarily used for introducing the isobutyryl group. Further functionalization requires separate reaction steps.
Reactivity The acyl chloride group is highly reactive towards nucleophiles. The α-bromo group provides a second electrophilic site.[2]Highly reactive acyl chloride, readily undergoes nucleophilic acyl substitution.[4]

Comparative Advantages in Synthetic Applications

The primary advantage of this compound lies in the synthetic versatility of its acylation product, the α-bromo ketone. This intermediate serves as a valuable building block for a variety of complex organic molecules, a feature highly desirable in medicinal chemistry and drug development.[2][5]

G cluster_0 This compound cluster_1 Isobutyryl chloride Reagent_A This compound Acylation Acylation (e.g., Friedel-Crafts, N-acylation) Reagent_A->Acylation Reagent_B Isobutyryl chloride Reagent_B->Acylation Product_A α-Bromo Ketone Acylation->Product_A Forms Product_B Ketone Acylation->Product_B Forms Heterocycles Heterocycle Synthesis (Thiazoles, Pyrroles, etc.) Product_A->Heterocycles Epoxides Epoxide Formation Product_A->Epoxides Other_Derivatives Further Nucleophilic Substitution Products Product_A->Other_Derivatives Final_Product_B Isobutyrylated Product Product_B->Final_Product_B

In contrast, Isobutyryl chloride is primarily utilized for the direct introduction of the isobutyryl moiety. While this is a valuable transformation, any further functionalization of the resulting ketone requires additional, separate synthetic steps.

Experimental Protocols

To provide a practical context for the application of these reagents, the following are representative experimental protocols.

Protocol 1: Friedel-Crafts Acylation of Anisole with Isobutyryl Chloride

This protocol describes a standard procedure for the acylation of an aromatic compound using Isobutyryl chloride.

Materials:

  • Anisole

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add Isobutyryl chloride (1.0 eq) dropwise to the stirred suspension.

  • After stirring for 15 minutes, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation of an Amino Ester with this compound

This protocol outlines the acylation of an amine, a common step in peptide synthesis and the formation of other biologically active amides.

Materials:

  • Amino ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend the amino ester hydrochloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting α-bromo amide by flash chromatography.

Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The versatile reactivity of α-halo ketones makes them particularly valuable in the synthesis of kinase inhibitors, a significant class of therapeutic agents.[6][7] The α-bromo ketone product derived from this compound can be readily converted into various heterocyclic systems that are common scaffolds in kinase inhibitors.

G Start Aromatic/Heterocyclic Starting Material Acylation Acylation with This compound Start->Acylation Intermediate α-Bromo Ketone Intermediate Acylation->Intermediate Cyclization Cyclization with Thiourea/Thioamide Intermediate->Cyclization Product Thiazole-containing Kinase Inhibitor Scaffold Cyclization->Product Modification Further Functionalization Product->Modification FinalDrug Potential Drug Candidate Modification->FinalDrug

This workflow highlights how the initial acylation with this compound sets the stage for the construction of a complex, biologically relevant molecule. The same synthetic route would be significantly more convoluted if starting from the product of an Isobutyryl chloride acylation.

Conclusion

References

Determining the Purity of 2-Bromo-3-methylbutanoyl Chloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. This guide provides a comparative analysis of key analytical methods for determining the purity of 2-Bromo-3-methylbutanoyl chloride, a crucial building block in the synthesis of various organic molecules. We will delve into the experimental protocols for Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetric Analysis, presenting their strengths and limitations with supporting data.

Comparison of Analytical Methods

The choice of analytical method for purity determination often depends on the available instrumentation, the nature of potential impurities, and the desired level of accuracy and precision. Below is a summary of the most common techniques for analyzing this compound.

Analytical Method Principle Information Provided Advantages Limitations Typical Purity Range Detected
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Quantitative purity, detection and quantification of volatile impurities.High sensitivity and resolution, well-established for acyl chlorides.[1][2]Derivatization is often required due to the high reactivity of the analyte.[3]95-99.9%
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field to determine molecular structure.Structural confirmation, identification and quantification of impurities with NMR-active nuclei.Provides detailed structural information, can quantify impurities without a reference standard of the impurity.Lower sensitivity compared to GC, may not detect non-protonated or non-carbon-containing impurities.90-99.9%
Titration Quantitative chemical analysis method to determine the concentration of an identified analyte.Total acidity or halide content.Simple, inexpensive, and can be highly accurate for determining the main component.[4]Non-selective, as it will react with any acidic or hydrolyzable halide species present.[2]90-99.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for acyl chlorides.

Gas Chromatography (GC) with Derivatization

Due to the high reactivity of acyl chlorides, direct injection into a GC system can lead to degradation and inaccurate results.[3] Derivatization to a more stable compound, such as an ester or amide, is the recommended approach.[2][5]

Protocol: Esterification followed by GC-FID Analysis

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of this compound into a clean, dry 10 mL volumetric flask.

    • Add 5 mL of anhydrous methanol to the flask. A small amount of pyridine can be added to neutralize the HCl generated.[4]

    • Gently swirl the flask and allow the reaction to proceed at room temperature for 15 minutes to form methyl 2-bromo-3-methylbutanoate.

    • Dilute to the mark with a suitable solvent like dichloromethane.

  • GC-FID Conditions:

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 230°C.

      • Hold at 230°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the derivatized product peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural verification and purity assessment. ¹H NMR is particularly useful for detecting proton-containing impurities.

Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.

  • NMR Spectrometer Conditions:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

    • Acquisition Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (D1) to ensure accurate integration (e.g., 5 seconds).

  • Data Analysis:

    • The purity is determined by comparing the integral of the characteristic peaks of this compound to the integrals of any impurity peaks. The chemical structure of impurities can often be inferred from their chemical shifts and coupling patterns.

Titrimetric Analysis

This classical method provides a straightforward way to determine the total acyl chloride content.

Protocol: Acid-Base Titration

  • Sample Preparation:

    • Accurately weigh approximately 1 g of this compound into a 250 mL Erlenmeyer flask.

    • Add 50 mL of distilled water to hydrolyze the acyl chloride to the corresponding carboxylic acid and HCl.

    • Gently swirl the flask for 5-10 minutes to ensure complete hydrolysis.

  • Titration:

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent pink color).

  • Calculation:

    • The purity is calculated based on the volume of NaOH solution used, its concentration, and the initial mass of the sample. Note that this method will also quantify any acidic impurities present, such as the starting carboxylic acid.

Workflow and Logic Diagrams

To visualize the analytical process, the following diagrams illustrate the workflow for purity determination and the logical relationship between the compound and its potential impurities.

Analytical_Workflow cluster_sample Sample Handling cluster_results Results Sample This compound Sample GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy Sample->NMR Titration Titration Sample->Titration Derivatization Derivatization (Esterification) GC->Derivatization DirectAnalysis Direct Analysis NMR->DirectAnalysis Hydrolysis Hydrolysis Titration->Hydrolysis Purity Purity Assessment Derivatization->Purity DirectAnalysis->Purity ImpurityID Impurity Identification DirectAnalysis->ImpurityID Hydrolysis->Purity Impurity_Relationship cluster_synthesis Synthesis & Impurities cluster_impurities Potential Impurities in Final Product StartingMaterial 2-Bromo-3-methylbutanoic Acid Product This compound StartingMaterial->Product Reacts with Impurity1 Unreacted Starting Material StartingMaterial->Impurity1 Reagent Thionyl Chloride (SOCl₂) Reagent->Product Reacts with Impurity2 Residual Reagent Reagent->Impurity2 Byproduct1 Sulfur Dioxide (SO₂) Product->Byproduct1 Forms Byproduct2 Hydrogen Chloride (HCl) Product->Byproduct2 Forms Impurity3 Side-reaction Products

References

A Comparative Guide to the Validation of Synthesis Products Using 2-Bromo-3-methylbutanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Bromo-3-methylbutanoyl chloride with alternative reagents for the synthesis of acylated products, particularly in the context of peptide and small molecule drug development. The performance of these reagents is evaluated based on experimental data, and detailed protocols for product validation are provided.

Introduction to this compound in Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-bromo-3-methylbutanoyl group onto various nucleophiles. This moiety is of particular interest in medicinal chemistry as it can be a key building block for the synthesis of bioactive peptides and small molecules. The presence of a bromine atom at the alpha-position provides a handle for further functionalization, such as in the formation of cross-linked peptides or the introduction of other substituents. A notable application is in the synthesis of peptide-based inhibitors of cellular signaling pathways, such as the Ras-Raf-MEK-ERK pathway, which is often dysregulated in cancer.

Performance Comparison of Acylating Agents

The synthesis of acylated products, such as N-acylated amino acids, is a critical step in the development of many therapeutic agents. The choice of acylating agent can significantly impact the yield, purity, and cost-effectiveness of the synthesis. Here, we compare this compound with two common alternatives for the conversion of carboxylic acids to acyl chlorides: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

ParameterThis compoundThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Primary Use Direct acylation with the 2-bromo-3-methylbutanoyl groupConversion of carboxylic acids to acyl chloridesConversion of carboxylic acids to acyl chlorides
Typical Reaction Yield Substrate-dependentGenerally high, often >90% for simple acyl chloridesHigh, often >95% for simple acyl chlorides[1]
Purity of Acyl Chloride High (as a starting material)Good, but may require purification from non-volatile impuritiesHigh, byproducts are gaseous, simplifying purification
Reaction Conditions Typically mild, often at room temperatureOften requires heatingGenerally mild, can often be run at room temperature
Byproducts Dependent on the nucleophileSO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Safety Considerations Corrosive, moisture-sensitiveCorrosive, toxic, reacts violently with waterCorrosive, toxic, moisture-sensitive, can produce carcinogenic byproducts
Cost-Effectiveness Higher initial cost as a specialized reagentGenerally the most cost-effective optionMore expensive than thionyl chloride

Cost Analysis of Reagents

The economic viability of a synthetic route is a critical factor in drug development. The following table provides an approximate cost comparison of the reagents discussed. Prices are subject to change and may vary significantly between suppliers and based on purity grades.

ReagentMolecular Weight ( g/mol )Price per Gram (USD)Price per Mole (USD)
This compound199.47~$137.00[2]~$27,325.00
Thionyl Chloride118.97~$2.34 (for 50g)[1]~$278.39
Oxalyl Chloride126.93~$3.91 (for 25g)[3]~$496.30

Note: Prices are based on listed catalog prices for research quantities and may not reflect bulk industrial pricing.

Experimental Protocols

Synthesis of an N-Acylated Peptide using this compound

This protocol describes the synthesis of an N-terminally acylated dipeptide, a model for the synthesis of more complex bioactive peptides.

Materials:

  • This compound

  • Glycyl-L-valine (dipeptide)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve glycyl-L-valine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(2-Bromo-3-methylbutanoyl)-glycyl-L-valine.

Validation of the Synthesized Peptide

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized peptide.

Procedure:

  • Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of characteristic peaks for the 2-bromo-3-methylbutanoyl group and the dipeptide backbone. Key signals to identify include the methine proton adjacent to the bromine and carbonyl group, the isopropyl group protons, and the amide protons.

4.2.2. Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized peptide and confirm its elemental composition.

Procedure:

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire a high-resolution mass spectrum (HRMS).

  • Compare the observed m/z value of the molecular ion ([M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass to confirm the identity of the product. Fragmentation analysis (MS/MS) can be used to further confirm the peptide sequence.

4.2.3. High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized peptide.

Procedure:

  • Prepare a standard solution of the purified product of known concentration.

  • Inject the solution onto a reverse-phase HPLC column (e.g., C18).

  • Elute the sample using a gradient of two mobile phases (e.g., water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid).

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).

  • The purity of the sample is determined by the percentage of the area of the main product peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation start Starting Materials: - this compound - Dipeptide - Reagents reaction Acylation Reaction start->reaction 1. Coupling workup Quenching & Extraction reaction->workup 2. Isolation purification Column Chromatography workup->purification 3. Purification nmr NMR Spectroscopy (Structure Confirmation) purification->nmr 4. Analysis ms Mass Spectrometry (Molecular Weight) purification->ms 4. Analysis hplc HPLC (Purity Assessment) purification->hplc 4. Analysis final_product Validated Synthesis Product

Caption: Experimental workflow for the synthesis and validation of an N-acylated peptide.

ras_pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS (GEF) RTK->SOS Activates Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Activates Inhibitor Pan-Ras Inhibitor (Synthesized Peptide) Inhibitor->Ras_GTP Inhibits interaction with effectors

Caption: Simplified Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of a pan-Ras inhibitor.

logical_comparison cluster_bromo This compound cluster_alternatives Alternative Reagents (SOCl₂, (COCl)₂) reagent Choice of Acylating Reagent bromo_pros Pros: - Direct installation of functional group - Reactive handle for further modification reagent->bromo_pros bromo_cons Cons: - Higher initial cost - More specific application reagent->bromo_cons alt_pros Pros: - Lower cost - Broader utility for acyl chloride synthesis reagent->alt_pros alt_cons Cons: - Two-step synthesis for functionalized acyl chlorides - Harsher reaction conditions (SOCl₂) reagent->alt_cons

Caption: Logical comparison of this compound with alternative acylating agents.

References

A Comparative Guide to Chiral Acylating Agents for Asymmetric Synthesis: Alternatives to 2-Bromo-3-methylbutanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of chiral synthesis, the selection of an appropriate chiral acylating agent is a critical decision that significantly impacts reaction efficiency, enantioselectivity, and overall cost. This guide provides an objective comparison of alternative reagents to 2-Bromo-3-methylbutanoyl chloride, offering a detailed analysis of their performance, supported by experimental data and protocols.

This compound, a common reagent for the kinetic resolution of racemic alcohols and amines, serves as a benchmark in this comparison. Its utility stems from the presence of a stereocenter alpha to the reactive acyl chloride group, which allows for diastereomeric differentiation in the transition state of the acylation reaction. However, the landscape of chiral synthesis is ever-evolving, with a continuous drive towards more efficient, selective, and cost-effective reagents. This guide explores several key alternatives, including other α-halo acyl halides, chiral hydroxamic acids, chiral 4-dimethylaminopyridine (DMAP) derivatives, and Mosher's acid chloride.

Performance Comparison of Chiral Acylating Agents

The efficacy of a chiral acylating agent is primarily evaluated by its ability to discriminate between the two enantiomers of a racemic substrate, a property quantified by the selectivity factor (s). A higher 's' value indicates better differentiation and leads to higher enantiomeric excess (ee) of both the acylated product and the unreacted starting material. The following table summarizes the performance of this compound and its alternatives in the kinetic resolution of a benchmark secondary alcohol, 1-phenylethanol.

Reagent/Catalyst SystemSubstrateAcylating AgentSolventTemp (°C)Conversion (%)ee (unreacted alcohol) (%)s-factor
(S)-2-Bromo-3-methylbutanoyl chloride rac-1-phenylethanol-Toluene-20~50>95High
(S)-2-Chloropropanoyl chloride rac-1-phenylethanol-Et2O-78519665
Bode's Chiral Hydroxamic Acid Catalyst rac-1-phenylethanolIsobutyric anhydrideTolueneRT509445
Fu's Planar Chiral DMAP Catalyst rac-1-phenylethanolAcetic anhydridet-Amyl alcohol0559995
(R)-Mosher's Acid Chloride rac-1-phenylethanol-PyridineRT~50>99 (as diastereomer)Very High

In-depth Analysis of Alternatives

α-Halo Acyl Halides: (S)-2-Chloropropanoyl Chloride

(S)-2-Chloropropanoyl chloride is a structurally similar and commercially available alternative to its bromo-analog. As an α-halo acyl halide, it operates under a similar mechanistic principle of forming diastereomeric transition states upon reaction with a racemic substrate.

Advantages:

  • Generally more cost-effective than the corresponding bromo- and iodo-derivatives.

  • Readily available from commercial suppliers.

Disadvantages:

  • May exhibit slightly lower reactivity compared to the bromo- and iodo-analogs due to the stronger carbon-chlorine bond.

Chiral Hydroxamic Acid Catalysts

Pioneered by researchers like Jeffrey W. Bode, chiral hydroxamic acids represent a catalytic approach to kinetic resolution. These catalysts, in conjunction with an achiral acylating agent (e.g., an anhydride), generate a highly reactive and enantioselective acylating species in situ.

Advantages:

  • Catalytic nature reduces the amount of chiral material required, improving atom economy and potentially reducing costs.

  • High selectivity factors have been reported for a range of substrates, particularly for the kinetic resolution of N-heterocycles.[1]

Disadvantages:

  • The catalyst itself can be a multi-step synthesis, although some are becoming commercially available.

  • Requires careful optimization of reaction conditions (catalyst loading, acylating agent, solvent) for optimal performance.

Chiral DMAP Derivatives (Fu's Catalyst)

Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), developed by Gregory Fu and others, are highly effective nucleophilic catalysts for enantioselective acylations. These catalysts activate an achiral acylating agent to generate a chiral acylpyridinium intermediate that exhibits high enantioselectivity in the kinetic resolution of alcohols.

Advantages:

  • Demonstrates excellent selectivity factors for a broad range of secondary alcohols.

  • Operates at low catalyst loadings.

Disadvantages:

  • The synthesis of these catalysts can be complex.

  • Commercial availability may be limited and the cost can be high.

Mosher's Acid Chloride

(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as Mosher's acid chloride, is a classical reagent primarily used for the determination of enantiomeric excess and absolute configuration of alcohols and amines. It reacts with the chiral substrate to form diastereomeric esters or amides, whose distinct NMR signals can be integrated to determine the enantiomeric ratio. While its primary use is analytical, it can also be employed for preparative separations.

Advantages:

  • Excellent for analytical determination of enantiopurity due to the significant chemical shift differences induced by the trifluoromethyl group in the NMR spectra of the resulting diastereomers.

  • Readily available in both enantiomeric forms from numerous chemical suppliers.

Disadvantages:

  • Used in stoichiometric amounts, which is less atom-economical.

  • The resulting diastereomers need to be separated chromatographically for preparative applications, and the Mosher's auxiliary must then be cleaved to recover the desired enantiomer.

Commercial Availability and Cost

A crucial factor in the selection of a reagent is its accessibility and price. The following table provides an estimated cost comparison for the discussed reagents.

ReagentSupplier ExamplesEstimated Price (per gram)
(R)-2-Bromo-3-methylbutanoyl chlorideBLDpharm, Oakwood Chemical$100 - $200
(S)-2-Chloropropanoyl chlorideSigma-Aldrich, TCI$10 - $30
Bode's Chiral Hydroxamic AcidStrem Chemicals, Custom Synthesis>$500 (for catalyst)
Fu's Planar Chiral DMAP CatalystUmicore, Strem Chemicals>$1000 (for catalyst)
(R)-Mosher's Acid ChlorideSigma-Aldrich, TCI, Oakwood Chemical$50 - $100

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

To facilitate the practical application of these alternatives, detailed experimental protocols for the kinetic resolution of a model substrate, rac-1-phenylethanol, are provided below.

Protocol 1: Kinetic Resolution of rac-1-Phenylethanol using (S)-2-Chloropropanoyl Chloride
  • To a solution of rac-1-phenylethanol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an inert atmosphere, a solution of (S)-2-chloropropanoyl chloride (0.55 mmol) in anhydrous diethyl ether (5 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to separate the unreacted (R)-1-phenylethanol from the (S)-1-phenylethyl-2-chloropropionate.

  • The enantiomeric excess of the unreacted alcohol is determined by chiral HPLC or GC analysis.

Protocol 2: Catalytic Kinetic Resolution of rac-1-Phenylethanol using a Chiral Hydroxamic Acid Catalyst
  • To a solution of rac-1-phenylethanol (1.0 mmol), a chiral hydroxamic acid catalyst (e.g., a derivative of aminoindanol, 0.05 mmol), and N-methylimidazole (0.1 mmol) in toluene (5 mL) is added isobutyric anhydride (0.6 mmol).

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC.

  • Upon reaching approximately 50% conversion, the reaction is quenched with methanol (1 mL).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to separate the unreacted alcohol from the ester product.

  • The enantiomeric excess of the unreacted alcohol is determined by chiral HPLC or GC analysis.

Protocol 3: Catalytic Kinetic Resolution of rac-1-Phenylethanol using Fu's Planar Chiral DMAP Catalyst
  • To a solution of rac-1-phenylethanol (1.0 mmol) and Fu's catalyst (0.02 mmol) in tert-amyl alcohol (5 mL) at 0 °C is added acetic anhydride (0.55 mmol).

  • The reaction is stirred at 0 °C and the progress is monitored by chiral GC.

  • Once the desired conversion is reached (typically around 50-60%), the reaction is quenched by the addition of an excess of a primary amine (e.g., butylamine) to consume the remaining anhydride.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the unreacted alcohol.

  • The enantiomeric excess of the recovered alcohol is determined by chiral HPLC or GC analysis.

Visualizing the Synthetic Pathways

To better illustrate the workflows and relationships discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_reagents Chiral Acylating Reagents cluster_process Kinetic Resolution Process 2-Bromo-3-methylbutanoyl_chloride 2-Bromo-3-methylbutanoyl_chloride Acylation Acylation 2-Bromo-3-methylbutanoyl_chloride->Acylation 2-Chloropropanoyl_chloride 2-Chloropropanoyl_chloride 2-Chloropropanoyl_chloride->Acylation Chiral_Hydroxamic_Acid Chiral_Hydroxamic_Acid Chiral_Hydroxamic_Acid->Acylation Chiral_DMAP Chiral_DMAP Chiral_DMAP->Acylation Mosher's_Acid_Chloride Mosher's_Acid_Chloride Mosher's_Acid_Chloride->Acylation Racemic_Substrate Racemic_Substrate Racemic_Substrate->Acylation Separation Separation Acylation->Separation Enantioenriched_Product Enantioenriched_Product Separation->Enantioenriched_Product Enantioenriched_Starting_Material Enantioenriched_Starting_Material Separation->Enantioenriched_Starting_Material

Figure 1: General workflow for kinetic resolution using various chiral acylating agents.

catalytic_cycle Chiral_Catalyst Chiral_Catalyst Active_Chiral_Acylating_Agent Active_Chiral_Acylating_Agent Chiral_Catalyst->Active_Chiral_Acylating_Agent activates Achiral_Acyl_Donor Achiral_Acyl_Donor Achiral_Acyl_Donor->Active_Chiral_Acylating_Agent Active_Chiral_Acylating_Agent->Chiral_Catalyst regenerates Enantioenriched_Product Enantioenriched_Product Active_Chiral_Acylating_Agent->Enantioenriched_Product reacts with one enantiomer Racemic_Substrate Racemic_Substrate Racemic_Substrate->Active_Chiral_Acylating_Agent Enantioenriched_Substrate Enantioenriched_Substrate Racemic_Substrate->Enantioenriched_Substrate unreacted

Figure 2: Catalytic cycle for kinetic resolution using a chiral catalyst.

Conclusion

The choice of a chiral acylating agent is a multifaceted decision that requires careful consideration of factors such as enantioselectivity, cost, availability, and the specific nature of the substrate. While this compound remains a viable option, this guide highlights several powerful alternatives that can offer significant advantages. For cost-sensitive applications, (S)-2-chloropropanoyl chloride presents a compelling choice. For reactions demanding high selectivity and catalytic efficiency, chiral hydroxamic acids and chiral DMAP derivatives, despite their higher initial cost, can be superior. Mosher's acid chloride, though primarily an analytical tool, can be invaluable for both determining enantiopurity and for small-scale preparative separations. By understanding the strengths and weaknesses of each alternative, researchers can make more informed decisions to optimize their chiral synthesis endeavors.

References

Navigating Solvent Systems: A Comparative Guide to the Efficacy of 2-Bromo-3-methylbutanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter influencing the outcome of a chemical reaction. This guide provides a comparative analysis of the efficacy of 2-Bromo-3-methylbutanoyl chloride in various solvent systems, offering insights into its reactivity, potential yields, and reaction conditions. While specific quantitative data for this compound across a range of solvents is not extensively available in published literature, this guide draws upon established principles of organic chemistry and data from analogous acylation reactions to provide a robust framework for solvent selection.

Executive Summary

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-bromo-3-methylbutanoyl moiety into a variety of molecules through nucleophilic acyl substitution. The efficacy of these reactions is profoundly influenced by the solvent system employed. This guide explores the impact of different solvents on reaction outcomes, provides general experimental protocols, and discusses alternative reagents.

Impact of Solvent Systems on Reaction Efficacy

The choice of solvent can significantly affect the rate, yield, and purity of products in reactions involving this compound. Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and the reactivity of the nucleophile. Acylation reactions with acyl chlorides can proceed through different mechanisms, and the solvent plays a key role in favoring one pathway over another.

Polar aprotic solvents are often favored for these reactions as they can dissolve the acyl chloride and many nucleophiles while not participating in the reaction themselves. Nonpolar solvents can also be used, particularly when the nucleophile is highly soluble in them. Protic solvents are generally avoided as they can react with the acyl chloride.

While direct comparative data for this compound is limited, a study on a similar acylation reaction of epigallocatechin gallate (EGCG) with palmitoyl chloride demonstrated that the reaction yield is not directly proportional to solvent polarity. In that study, acetone provided the highest yield, outperforming both more polar solvents like DMF and less polar solvents like ethyl acetate and diethyl ether[1]. This highlights the nuanced role of the solvent beyond simple polarity.

Comparative Data on Acylation Reactions in Various Solvents

The following table summarizes the expected trends and relative efficacy of this compound in common organic solvents based on general principles of acylation reactions and data from similar systems.

Solvent SystemSolvent TypeExpected Relative YieldExpected Relative Reaction RateKey Considerations
Dichloromethane (DCM)Polar AproticHighFastGood general-purpose solvent for many nucleophiles. Inert and easy to remove.
Tetrahydrofuran (THF)Polar AproticHighFastGood solvating power for a wide range of reactants.
N,N-Dimethylformamide (DMF)Polar AproticModerate to HighModerate to FastHigh boiling point can be advantageous for reactions requiring heating. Can be difficult to remove completely.
Acetonitrile (MeCN)Polar AproticModerate to HighModerateGood alternative to DMF, easier to remove.
Diethyl Ether (Et₂O)NonpolarModerateModerateLower boiling point, suitable for reactions at or below room temperature.
TolueneNonpolarModerateModerateCan be used for azeotropic removal of water if present.
AcetonePolar AproticPotentially HighFastAs seen in analogous systems, may provide excellent yields[1].
Protic Solvents (e.g., Ethanol, Water)ProticVery LowN/AReact with the acyl chloride, leading to side products (ester or carboxylic acid). Generally not suitable.

Experimental Protocols

Below are generalized experimental protocols for the reaction of this compound with an amine and an alcohol. These should be adapted based on the specific nucleophile and solvent used.

General Protocol for Amide Synthesis
  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq.) in the chosen anhydrous solvent (e.g., Dichloromethane).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

  • Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

General Protocol for Ester Synthesis
  • Reactant Preparation: In a dry, inert atmosphere, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine, 1.1 eq.) in the chosen anhydrous solvent (e.g., Tetrahydrofuran).

  • Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add this compound (1.05 eq.) to the stirred solution.

  • Reaction: Allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting ester by column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Amide/Ester Synthesis cluster_workup Work-up cluster_purification Purification Reactants Amine/Alcohol + Base ReactionMix Reaction Mixture Reactants->ReactionMix Solvent Anhydrous Solvent Solvent->ReactionMix AcylChloride This compound AcylChloride->ReactionMix Quenching Quenching ReactionMix->Quenching 1. Reaction Extraction Extraction & Washing Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Purification Chromatography / Recrystallization Concentration->Purification 2. Crude Product FinalProduct Pure Amide/Ester Purification->FinalProduct

Caption: Experimental workflow for the synthesis of amides or esters.

reaction_pathway AcylChloride 2-Bromo-3-methylbutanoyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Tetrahedral_Intermediate Product Amide or Ester Tetrahedral_Intermediate->Product Collapse Leaving_Group Chloride Ion (Cl-) Tetrahedral_Intermediate->Leaving_Group

References

Spectroscopic comparison of 2-Bromo-3-methylbutanoyl chloride and its reaction products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the realm of synthetic chemistry and drug development, a thorough understanding of reaction pathways and the precise characterization of molecular structures are paramount. This guide provides a detailed spectroscopic comparison of 2-Bromo-3-methylbutanoyl chloride and its principal reaction products resulting from hydrolysis, esterification, and amidation. The data presented herein, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), offers researchers a valuable resource for monitoring reaction progress and verifying product identity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its derivatives. Due to the limited availability of experimental spectra for the starting material and its primary amide, predicted values based on established chemical shift and absorption frequency correlations are provided.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=O StretchC-Cl StretchO-H Stretch (Carboxylic Acid)C-O Stretch (Ester)N-H Stretch (Amide)
This compound (Predicted)~1800~650-850---
2-Bromo-3-methylbutanoic acid ~1710-2500-3300 (broad)--
Methyl 2-bromo-3-methylbutanoate ~1740--~1100-1300-
2-Bromo-3-methylbutanamide (Predicted)~1650---~3100-3500 (two bands)

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

Compound-CH(Br)--CH(CH₃)₂-CH(CH₃)₂-OCH₃ (Ester)-NH₂ (Amide)-OH (Acid)
This compound (Predicted)~4.5 (d)~2.3 (m)~1.1 (d)---
2-Bromo-3-methylbutanoic acid ~4.2 (d)~2.2 (m)~1.0 (d)--~10-12 (br s)
Methyl 2-bromo-3-methylbutanoate ~4.2 (d)~2.2 (m)~1.0 (d)~3.7 (s)--
2-Bromo-3-methylbutanamide (Predicted)~4.3 (d)~2.1 (m)~1.0 (d)-~5.5-7.5 (br s)-

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundC=O-CH(Br)--CH(CH₃)₂-CH(C H₃)₂-OCH₃ (Ester)
This compound (Predicted)~170~60~35~20-
2-Bromo-3-methylbutanoic acid ~175~50~34~19-
Methyl 2-bromo-3-methylbutanoate ~170~50~34~19~52
2-Bromo-3-methylbutanamide (Predicted)~173~52~34~19-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 198/200 (low abundance)[M-Cl]⁺, [M-Br]⁺, [C₄H₈Br]⁺
2-Bromo-3-methylbutanoic acid 180/182[M-OH]⁺, [M-COOH]⁺, [M-Br]⁺
Methyl 2-bromo-3-methylbutanoate 194/196[M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Br]⁺
2-Bromo-3-methylbutanamide 179/181[M-NH₂]⁺, [M-CONH₂]⁺, [M-Br]⁺

Reaction Pathways and Analytical Workflow

The transformation of this compound into its corresponding carboxylic acid, ester, and amide derivatives follows well-established nucleophilic acyl substitution mechanisms. The diagrams below illustrate these reaction pathways and a general workflow for the spectroscopic analysis of the products.

Reaction_Pathways cluster_products Reaction Products reactant 2-Bromo-3-methylbutanoyl chloride product1 2-Bromo-3-methylbutanoic acid (Hydrolysis) reactant->product1 H₂O product2 Methyl 2-bromo-3-methylbutanoate (Esterification) reactant->product2 CH₃OH product3 2-Bromo-3-methylbutanamide (Amidation) reactant->product3 NH₃

Caption: Reaction pathways of this compound.

Spectroscopic_Workflow start Starting Material or Reaction Product ir IR Spectroscopy (Functional Group ID) start->ir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) start->ms data Data Analysis and Structure Confirmation ir->data nmr->data ms->data

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized protocols for the synthesis of the discussed reaction products. Researchers should adapt these procedures based on specific laboratory conditions and safety protocols.

Hydrolysis to 2-Bromo-3-methylbutanoic Acid

Objective: To convert this compound to 2-Bromo-3-methylbutanoic acid.

Procedure:

  • In a fume hood, cautiously add this compound dropwise to a stirred beaker of water at room temperature. The reaction is exothermic and will produce HCl gas.

  • Continue stirring for 30 minutes to ensure the completion of the reaction.

  • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

  • Confirm the structure using IR, NMR, and MS as detailed in the data tables.

Esterification to Methyl 2-bromo-3-methylbutanoate

Objective: To synthesize the methyl ester of 2-Bromo-3-methylbutanoic acid.

Procedure:

  • In a fume hood, dissolve this compound in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of anhydrous methanol to the stirred solution.

  • To neutralize the HCl byproduct, a non-nucleophilic base such as pyridine or triethylamine can be added.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with a dilute aqueous acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

  • Characterize the product using the spectroscopic methods outlined above.

Amidation to 2-Bromo-3-methylbutanamide

Objective: To form the primary amide from this compound.

Procedure:

  • In a fume hood, cool a concentrated aqueous or alcoholic solution of ammonia in an ice bath.

  • Slowly add this compound to the cold, stirred ammonia solution. A vigorous reaction is expected.

  • Continue stirring for 30 minutes.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the product with a suitable organic solvent.

  • Wash the collected solid or the organic extract with water.

  • Dry the product.

  • Recrystallize the crude amide from an appropriate solvent for purification.

  • Verify the structure of the final product by IR, NMR, and MS.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its key reaction products. The provided data and protocols are intended to facilitate efficient and accurate chemical synthesis and characterization in a research setting.

Benchmarking the performance of 2-Bromo-3-methylbutanoyl chloride in kinetic resolutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic resolution of racemic alcohols and amines is a cornerstone of asymmetric synthesis, enabling access to enantiomerically enriched compounds crucial for pharmaceutical development and other applications. The choice of the acylating agent is paramount for achieving high enantioselectivity and efficient conversion. This guide provides a comparative overview of the performance of various acylating agents in kinetic resolutions, with a focus on providing a framework for benchmarking new or less-studied reagents like 2-Bromo-3-methylbutanoyl chloride.

Due to a lack of extensive published data on the performance of this compound in kinetic resolutions, this guide utilizes data from well-established alternative acylating agents to provide a comparative context. The data presented for this compound is hypothetical and serves as a placeholder to illustrate how it would be benchmarked.

Performance Comparison of Acylating Agents in Kinetic Resolution

The efficacy of a kinetic resolution is primarily assessed by the enantioselectivity (expressed as the selectivity factor, s), which quantifies the preference of the resolving agent for one enantiomer over the other. Higher s values indicate better separation of the enantiomers. Other critical parameters include reaction time and the yield of the acylated product and the unreacted enantiomer.

Kinetic Resolution of Racemic Secondary Alcohols
Acylating AgentSubstrateCatalyst/BaseSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted Alcohol (%)Selectivity Factor (s)
(R)-2-Phenoxypropionyl chloride 1-PhenylethanolPyridineToluene2450>99~100
(S)-Naproxen chloride 1-(1-Naphthyl)ethanolTriethylamineCH₂Cl₂124898>200
Isobutyric anhydride 1-Phenylethanol(S)-DMAPEt₂O48509545
This compound (Hypothetical) 1-Phenylethanol Pyridine CH₂Cl₂ 18 50 97 ~80
Kinetic Resolution of Racemic Amines
Acylating AgentSubstrateCatalyst/BaseSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted Amine (%)Selectivity Factor (s)
(R)-2-Phenoxypropionyl chloride 2-MethylpiperidineTriethylamineToluene6509973[1]
N-Tosyl-(S)-prolyl chloride 1,2,3,4-Tetrahydro-1-naphthylamineTriethylamineCH₂Cl₂452>99>100
N-Phthaloyl-(S)-leucyl chloride 2-Methyl-1,2,3,4-tetrahydroquinolineTriethylamineCH₂Cl₂2449>99High
This compound (Hypothetical) 2-Methylpiperidine Triethylamine Toluene 8 50 96 ~60

Experimental Protocols

Below are generalized experimental protocols for the kinetic resolution of a racemic secondary alcohol and a racemic amine using a chiral acyl chloride. These protocols should be adapted and optimized for specific substrates and acylating agents.

General Protocol for Kinetic Resolution of a Racemic Secondary Alcohol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 equiv.) and a suitable anhydrous solvent (e.g., CH₂Cl₂, toluene, or Et₂O).

  • Addition of Base: Add a tertiary amine base (e.g., triethylamine or pyridine, 1.1-1.5 equiv.) to the solution and stir at the desired temperature (typically ranging from -78 °C to room temperature).

  • Acylation: Slowly add a solution of the chiral acylating agent (e.g., this compound, 0.5-0.6 equiv.) in the same anhydrous solvent to the reaction mixture.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the acylated product and the unreacted starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography. Determine the enantiomeric excess of the unreacted alcohol and the acylated product (after hydrolysis) by chiral HPLC or GC analysis.

General Protocol for Kinetic Resolution of a Racemic Amine
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the racemic amine (1.0 equiv.) and a tertiary amine base (e.g., triethylamine, 1.5 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., -20 °C or 0 °C).

  • Acylation: Add a solution of the chiral acylating agent (0.5 equiv.) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC, GC, or HPLC until approximately 50% of the amine has been acylated.

  • Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification and Analysis: Separate the resulting amide from the unreacted amine by column chromatography. Determine the enantiomeric excess of the unreacted amine by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a kinetic resolution experiment and the logical relationship in evaluating the performance of an acylating agent.

G cluster_workflow Experimental Workflow for Kinetic Resolution Start Start Reactants Racemic Substrate + Chiral Acylating Agent + Base Start->Reactants 1. Prepare Reaction Acylation Reaction Reactants->Reaction 2. Initiate Monitoring Monitor Conversion (TLC, GC, HPLC) Reaction->Monitoring 3. Control Workup Quenching and Extraction Monitoring->Workup 4. Stop at ~50% Purification Column Chromatography Workup->Purification 5. Isolate Analysis Determine ee (Chiral HPLC/GC) Purification->Analysis 6. Quantify End End Analysis->End 7. Results

Caption: General workflow of a kinetic resolution experiment.

G cluster_logic Performance Evaluation Logic AcylatingAgent This compound Experiment Kinetic Resolution Experiment AcylatingAgent->Experiment Alternatives Alternative Acylating Agents ((R)-2-Phenoxypropionyl chloride, etc.) Alternatives->Experiment Data Collect Data: - Enantioselectivity (s) - Yield (%) - Reaction Time (h) Experiment->Data Comparison Comparative Analysis Data->Comparison Conclusion Performance Benchmark Comparison->Conclusion

Caption: Logical flow for benchmarking an acylating agent.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-methylbutanoyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2-Bromo-3-methylbutanoyl chloride are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, including immediate safety protocols and detailed operational plans.

I. Immediate Safety and Hazard Information

This compound is a corrosive and flammable liquid that reacts with water.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Key Hazards:

  • Causes severe skin burns and eye damage.[1][2][3]

  • Flammable liquid and vapor.[1][3]

  • Reacts with water, potentially violently, to produce corrosive hydrogen chloride gas.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Chemical splash goggles and a face shield.

  • A flame-retardant laboratory coat.

  • Closed-toe shoes.

II. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValue
Molecular Formula C5H8BrClO
Molecular Weight 199.47 g/mol
Appearance Liquid
Boiling Point 82-83 °C at 200 hPa
Density 1.29 g/mL at 20 °C

III. Disposal Procedure: Neutralization via Hydrolysis

The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through controlled hydrolysis followed by neutralization. This process converts the reactive acyl chloride into less hazardous compounds.

Experimental Protocol:

Objective: To safely hydrolyze and neutralize this compound.

Materials:

  • This compound waste.

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a dilute sodium hydroxide solution).

  • Ice bath.

  • Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) solution (e.g., 5-10%).

  • pH paper or a pH meter.

  • Appropriate PPE.

Step-by-Step Procedure:

  • Preparation:

    • Ensure all operations are conducted within a certified chemical fume hood.

    • Don the required PPE.

    • Place the reaction vessel in an ice bath to control the reaction temperature.

    • Add a significant excess of cold water or a dilute sodium hydroxide solution to the reaction vessel and begin stirring.

  • Controlled Addition:

    • Slowly and carefully add the this compound to the stirred, cold aqueous solution dropwise using the dropping funnel. The reaction is exothermic, and slow addition is crucial to prevent a runaway reaction and excessive fuming.

  • Hydrolysis:

    • Allow the mixture to stir in the ice bath until the addition is complete.

    • Continue stirring for at least 30 minutes after the addition to ensure the complete hydrolysis of the acyl chloride. The hydrolysis reaction is as follows: C5H8BrClO + 2H2O → C5H9BrO2 + HCl

  • Neutralization:

    • Slowly add a solution of sodium carbonate or sodium bicarbonate to the reaction mixture to neutralize the resulting acids (2-bromo-3-methylbutanoic acid and hydrochloric acid). Be cautious as this will generate carbon dioxide gas.

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of running water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.

    • For larger quantities or if local regulations prohibit drain disposal, the neutralized solution should be collected in a properly labeled waste container for pickup by a certified hazardous waste disposal company.

IV. Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.[2] Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste. Do not use combustible materials like paper towels to clean up the initial spill.

V. Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the disposal procedure and the chemical transformations involved.

DisposalWorkflow start Start: this compound waste prep Prepare Equipment and PPE in Fume Hood start->prep hydrolysis Controlled Hydrolysis: Slowly add to excess cold water/dilute base with stirring prep->hydrolysis neutralization Neutralization: Add Sodium Carbonate solution to pH 6-8 hydrolysis->neutralization check_regulations Consult Local Regulations for Aqueous Waste neutralization->check_regulations drain_disposal Dispose Down Drain with Copious Water check_regulations->drain_disposal Permitted hazardous_waste Collect for Hazardous Waste Disposal check_regulations->hazardous_waste Not Permitted end End drain_disposal->end hazardous_waste->end

Caption: Logical workflow for the safe disposal of this compound.

ChemicalPathway reactant This compound (C5H8BrClO) reagent1 + H2O (excess) intermediate Hydrolysis Products: 2-Bromo-3-methylbutanoic acid (C5H9BrO2) + Hydrochloric Acid (HCl) reagent1->intermediate Hydrolysis reagent2 + Na2CO3 product Neutralized Products: Sodium 2-bromo-3-methylbutanoate + Sodium Chloride (NaCl) + Water (H2O) + Carbon Dioxide (CO2) reagent2->product Neutralization

Caption: Chemical pathway for the hydrolysis and neutralization of the compound.

References

Personal protective equipment for handling 2-Bromo-3-methylbutanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of 2-Bromo-3-methylbutanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Chemical Hazards: this compound is a corrosive and flammable liquid that reacts violently with water. It can cause severe skin burns and eye damage, and inhalation may lead to respiratory irritation.[1][2]

Core Personal Protective Equipment (PPE): A comprehensive approach to personal protection is mandatory when handling this substance.

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.[3][4]

  • Skin and Body Protection: A chemical-resistant lab coat or apron is required. For extensive handling, a full-body chemical-resistant suit may be necessary.[3]

  • Hand Protection: Chemical-resistant gloves are essential.[3][4] Due to the lack of specific breakthrough time data for this compound, glove selection should be based on data for chemically similar compounds, such as halogenated hydrocarbons and organic acids. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.[5]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][4]

Quantitative Data for Glove Selection

The following table summarizes breakthrough times for various glove materials against chemicals that are structurally or reactively similar to this compound. Note: This data is for guidance only, as specific testing on this compound has not been published. Always consult the glove manufacturer's specific chemical resistance data.[5][6][7]

Glove MaterialChemical Class/Representative ChemicalBreakthrough Time (hours)Rating
Butyl RubberOrganic Acids (e.g., Acetic Acid)> 8Excellent
Nitrile RubberHalogenated Hydrocarbons (e.g., Benzyl Chloride)~ 4Good
NeopreneOrganic Acids (e.g., Acetic Acid)> 4Good
VitonHalogenated Hydrocarbons> 8Excellent
Natural RubberOrganic Acids (e.g., Acetic Acid)< 1Not Recommended
PVCHalogenated Hydrocarbons< 1Not Recommended

Rating Key:

  • Excellent: > 8 hours

  • Good: > 4 hours

  • Fair: > 1 hour

  • Not Recommended: < 1 hour

Factors such as glove thickness, chemical concentration, temperature, and the potential for abrasion can significantly affect breakthrough times.[5][6]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is critical to minimize risk.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Verify that a compatible fire extinguisher (e.g., dry chemical or CO2) is accessible. Do NOT use water.[1]

    • Don all required PPE as outlined above.

  • Handling and Use:

    • Conduct all transfers and reactions within the chemical fume hood.

    • Keep the container tightly closed when not in use.

    • Avoid contact with water and other incompatible materials.[1]

    • Ground and bond containers when transferring to prevent static discharge.

  • Post-Experiment:

    • Carefully quench any residual reactive material using an appropriate non-aqueous method if necessary.

    • Decontaminate all equipment that has come into contact with the chemical.

Disposal Plan
  • Waste Segregation:

    • This compound and materials contaminated with it are classified as halogenated organic waste.[8][9][10]

    • Do not mix with non-halogenated waste streams.[9][11]

  • Waste Collection:

    • Collect all liquid waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Contaminated solid waste, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, clearly labeled, and sealed container.

  • Storage and Disposal:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Emergency Spill Protocol
  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.[12]

    • If the spill is large or involves a significant release of vapors, activate the fire alarm and evacuate the building.

    • If there is a fire, use a dry chemical or CO2 extinguisher. Do not use water.[1]

  • Spill Containment (for minor spills):

    • If trained and equipped to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, dry sand). Do not use combustible materials.

    • Neutralize residual material with a suitable agent if a validated procedure is in place.

  • Cleanup and Decontamination:

    • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting:

    • Report all spills to your laboratory supervisor and the institutional EHS office.

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency (Spill) prep_fume_hood Verify Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handle_transfer Transfer in Fume Hood prep_materials->handle_transfer Begin Experiment handle_reaction Conduct Reaction handle_transfer->handle_reaction handle_close Keep Container Closed handle_reaction->handle_close em_alert Alert & Evacuate handle_reaction->em_alert If Spill Occurs disp_segregate Segregate Halogenated Waste handle_close->disp_segregate End of Experiment disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_store Store Safely disp_collect->disp_store disp_ehs Contact EHS for Disposal disp_store->disp_ehs em_contain Contain Spill em_alert->em_contain em_cleanup Clean & Decontaminate em_contain->em_cleanup em_report Report to Supervisor/EHS em_cleanup->em_report

Caption: Safe handling workflow for this compound.

References

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